molecular formula C8H12O4 B1616537 5,7-Dioxooctanoic acid CAS No. 51568-19-5

5,7-Dioxooctanoic acid

Cat. No.: B1616537
CAS No.: 51568-19-5
M. Wt: 172.18 g/mol
InChI Key: JOQHEPMHRUHJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dioxooctanoic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5,7-Dioxooctanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 257822. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,7-Dioxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dioxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51568-19-5

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

5,7-dioxooctanoic acid

InChI

InChI=1S/C8H12O4/c1-6(9)5-7(10)3-2-4-8(11)12/h2-5H2,1H3,(H,11,12)

InChI Key

JOQHEPMHRUHJFD-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)CCCC(=O)O

Canonical SMILES

CC(=O)CC(=O)CCCC(=O)O

Other CAS No.

51568-19-5

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dioxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-Dioxooctanoic acid (CAS No. 51568-19-5), a bifunctional organic compound with potential applications in chemical synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes available data to offer field-proven insights into its properties, synthesis, analysis, and potential biological relevance, grounded in authoritative references.

Core Molecular Profile

5,7-Dioxooctanoic acid is a linear eight-carbon chain featuring a carboxylic acid at one terminus and two ketone functionalities at the 5- and 7-positions.[1][2][3] This unique arrangement of functional groups, particularly the 1,3-dicarbonyl system, suggests a rich chemical reactivity and the potential for diverse biological interactions. The presence of both a acidic carboxyl group and two electrophilic ketone centers makes it a versatile building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of 5,7-Dioxooctanoic acid are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and for the development of analytical methods.

PropertyValueSource
CAS Number 51568-19-5[1][2][3]
Molecular Formula C₈H₁₂O₄[1][2][3]
Molecular Weight 172.18 g/mol [1][2]
IUPAC Name 5,7-dioxooctanoic acid[1][2]
Appearance White solid[4]
Boiling Point 347.0 ± 17.0 °C (Predicted)[3][5]
Density 1.152 ± 0.06 g/cm³ (Predicted)[3][5]
pKa 4.63 ± 0.10 (Predicted)[5]
LogP -0.4 (Computed)[1][2]
Topological Polar Surface Area 71.4 Ų[1][2]

Synthesis of 5,7-Dioxooctanoic Acid

The synthesis of 5,7-Dioxooctanoic acid has been reported in the scientific literature, providing a foundational methodology for its preparation in a laboratory setting. The causality behind the experimental choices lies in the strategic use of enolate chemistry to achieve carbon-carbon bond formation.

Reported Synthetic Approach

A synthesis of 5,7-Dioxooctanoic acid was described by Pendarvis and Hampton in the Journal of Organic Chemistry in 1974. While the full experimental text is not provided here, the general approach involves the reaction of a dianion of an aliphatic carboxylic acid with an ester. This method leverages the differential reactivity of the protons on the carboxylic acid and the alpha-carbon to direct the alkylation.

A plausible synthetic pathway based on related transformations is outlined below. This workflow illustrates the logical progression from a simple carboxylic acid to the target diketo acid.

G cluster_0 Dianion Formation cluster_1 C-C Bond Formation cluster_2 Workup and Purification Butyric_acid Butyric Acid LDA 2 eq. Lithium Diisopropylamide (LDA) in THF, -78 °C Butyric_acid->LDA Deprotonation Dianion Butyric Acid Dianion LDA->Dianion Acylation Nucleophilic Acylation Dianion->Acylation Ethyl_acetoacetate Ethyl Acetoacetate Ethyl_acetoacetate->Acylation Intermediate_ester Intermediate β-keto ester Acylation->Intermediate_ester Acid_workup Aqueous Acid Workup (e.g., HCl) Intermediate_ester->Acid_workup Protonation Hydrolysis Ester Hydrolysis & Decarboxylation Acid_workup->Hydrolysis Final_product 5,7-Dioxooctanoic Acid Hydrolysis->Final_product

A plausible synthetic workflow for 5,7-Dioxooctanoic Acid.

Analytical Characterization

A robust analytical framework is essential for the confirmation of the structure and purity of 5,7-Dioxooctanoic acid. This section outlines key analytical techniques and expected outcomes.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹H and ¹³C NMR spectra.[2] Based on the structure, the following spectral features would be anticipated:

  • ¹H NMR:

    • A singlet for the methyl protons adjacent to the C7 ketone.

    • A singlet for the methylene protons between the two ketones (C6).

    • A series of multiplets for the methylene protons of the aliphatic chain (C2, C3, C4).

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Resonances for the two ketone carbonyl carbons (C5 and C7).

    • A resonance for the carboxylic acid carbonyl carbon (C1).

    • Resonances for the methyl carbon (C8) and the four methylene carbons (C2, C3, C4, C6).

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the different functional groups present in the molecule.[2]

  • A broad O-H stretch from the carboxylic acid.

  • A C=O stretch from the carboxylic acid.

  • Two distinct C=O stretches from the two ketone groups.

  • C-H stretching and bending vibrations from the aliphatic chain.

Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of 5,7-Dioxooctanoic acid. A C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) to suppress the ionization of the carboxylic acid would be a good starting point.[6][7]

Proposed HPLC-MS Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at 210 nm.

    • Mass Spectrometry (MS) in negative ion mode to detect the deprotonated molecule [M-H]⁻.[8][9]

  • Expected Mass: The exact mass of 5,7-Dioxooctanoic acid is 172.0736 Da.[1][2] High-resolution mass spectrometry should be used to confirm the elemental composition.

G cluster_0 Chromatographic Separation cluster_1 Detection and Characterization Sample Sample HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Injection UV_Detector UV Detector (210 nm) HPLC->UV_Detector Elution MS_Detector Mass Spectrometer (Negative Ion Mode) UV_Detector->MS_Detector Flow Data_Analysis Data Analysis (Retention Time, m/z) MS_Detector->Data_Analysis Ionization & Detection

Workflow for HPLC-MS analysis of 5,7-Dioxooctanoic Acid.

Potential Biological Activity and Applications in Drug Discovery

While there is a scarcity of published data on the specific biological activities of 5,7-Dioxooctanoic acid, the broader class of diketo acids has shown significant promise in various therapeutic areas. This suggests that 5,7-Dioxooctanoic acid is a compelling candidate for further investigation.

Precedent from Structurally Related Compounds
  • HIV-1 Integrase Inhibition: A significant body of research has demonstrated that β-diketo acids are potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][10] The diketo acid moiety is believed to chelate divalent metal ions in the active site of the enzyme.[11]

  • Anticancer Activity: Other diketo acid derivatives have been investigated as inhibitors of enzymes like terminal deoxynucleotidyl transferase (TdT), which is overexpressed in some cancers.[12]

  • Antiviral and Antibacterial Potential: The diketo acid scaffold has been explored for the development of inhibitors against various viral and bacterial enzymes.[11]

  • Cellular Reprogramming: Some diketo acids, such as 2,3-Diketo-L-gulonic acid (a metabolite of Vitamin C), have been shown to play a role in cellular processes like somatic cell reprogramming.[4]

Given these precedents, 5,7-Dioxooctanoic acid could be a valuable lead compound for screening campaigns targeting metalloenzymes or for use as a chemical probe to investigate biological pathways.

G cluster_0 Potential Therapeutic Areas DKA_Core Diketo Acid (DKA) Scaffold Target_Enzymes Target Enzymes (e.g., Metalloenzymes) DKA_Core->Target_Enzymes Binding/Inhibition Biological_Activity Biological Activity Target_Enzymes->Biological_Activity Antiviral Antiviral (e.g., HIV-1 Integrase) Biological_Activity->Antiviral Anticancer Anticancer (e.g., TdT Inhibition) Biological_Activity->Anticancer Antibacterial Antibacterial Biological_Activity->Antibacterial

Potential biological relevance of the diketo acid scaffold.

Safety and Handling

5,7-Dioxooctanoic acid is classified as an irritant.[1][2] Appropriate safety precautions should be taken when handling this compound.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or powder.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

References

  • PubChem. (n.d.). 5,7-Dioxooctanoic acid. Retrieved from [Link]

  • Pompeo, F., et al. (2006). Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dioxooctanoic acid. Retrieved from [Link]

  • Di Sante, J., et al. (2025). Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2496782.
  • SpectraBase. (n.d.). Methyl 5,7-dioxooctanoate. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Retrieved from [Link]

  • Advent Bio. (n.d.). 5,7-Dioxooctanoic Acid. Retrieved from [Link]

  • Zhuang, W., et al. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2889-2891.
  • Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000502 Octanoic Acid at BMRB. Retrieved from [Link]

  • Maas, G. (1987). Transition-metal catalyzed decomposition of aliphatic diazo compounds — New results and applications in organic synthesis. Topics in Current Chemistry, 137, 75-253.
  • (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • Rahman, H., et al. (2024).
  • Google Patents. (n.d.). CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives.
  • AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of α,γ-Diketo Acids as Potent Selective and Reversible Inhibitors of Hepatitis C Virus NS5b RNA-Dependent RNA Polymerase. Retrieved from [Link]

  • White, D. R., & Wu, D. K. (1974). A new synthesis of carboxylic acids from ketones.
  • SIELC Technologies. (2018). Separation of Octanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oelcheck. (n.d.). HPLC-MS (organic acid content). Retrieved from [Link]

  • Mane, R. S., et al. (2011). Synthesis of anomeric 1,5-anhydrosugars as conformationally locked selective α-mannosidase inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6720-6725.
  • Company, A. M., et al. (2012). Intramolecular gas-phase reactions of synthetic nonheme oxoiron(IV) ions: proximity and spin-state reactivity rules. Inorganic Chemistry, 51(18), 9789-9801.
  • MDPI. (2023). Docosahexaenoic Acid, a Key Compound for Enhancing Sensitization to Drug in Doxorubicin-Resistant MCF-7 Cell Line. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

  • Curley, R. W., & Pratt, R. F. (1997). Structure of an r-Keto β-Amido Acid, 3-(Phenylacetamido)pyruvic Acid, and Its Methyl Ester in the Solid State and in Organic an. The Journal of Organic Chemistry, 62(13), 4479-4483.
  • RSC Publishing. (n.d.). Metal cations as inorganic structure-directing agents during the synthesis of phillipsite and tobermorite. Retrieved from [Link]

Sources

5,7-Dioxooctanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5,7-Dioxooctanoic Acid: Molecular Weight, Formula, and Technical Application Guide

Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

From Beta-Diketo Scaffolds to Clinical Diagnostics

Executive Summary

5,7-Dioxooctanoic acid (CAS: 51568-19-5) is a specialized 1,3-dicarbonyl (beta-diketone) derivative of octanoic acid. While structurally simple, its utility is bifurcated into two high-value domains: clinical diagnostics and synthetic scaffolding .

In the clinical realm, it serves as the Gold Standard Internal Standard (IS) for the quantification of Succinylacetone (SA), the pathognomonic marker for Hepatorenal Tyrosinemia Type 1 (HT1) . Its structural homology to SA allows it to mirror extraction efficiencies and ionization suppression in mass spectrometry, providing the rigorous self-validation required for newborn screening.

In drug development, the 1,3-diketo moiety acts as a versatile "warhead" for metal chelation (e.g., inhibition of metalloenzymes like HCV NS5B polymerase) and a precursor for heterocyclic synthesis (pyrazoles/isoxazoles).

Physicochemical Profile

Core Identity
PropertySpecification
Chemical Name 5,7-Dioxooctanoic acid
Synonyms 5,7-Diketo-octanoic acid; 7-Acetyl-5-oxo-heptanoic acid (misnomer); Homosuccinylacetone
CAS Number 51568-19-5
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Exact Mass 172.0736
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water (pH dependent)
Acidity (pKa) ~4.5 (Carboxylic acid); ~9.0 (Active methylene C6)
Structural Analysis & Tautomerism

A critical feature of 5,7-dioxooctanoic acid is its keto-enol tautomerism . Unlike simple ketones, the beta-diketone region (C5–C7) exists in equilibrium between the diketo form and the enol form, stabilized by an intramolecular hydrogen bond.

  • Diketo Form:

    
     (Predominant in polar aprotic solvents)
    
  • Enol Form:

    
     (Stabilized by resonance and H-bonding; predominant in non-polar solvents and gas phase).
    

Implication for Research: When analyzing by NMR, expect complex splitting patterns due to the enol species. In LC-MS, the enolization facilitates chelation with metal ions in the source or column, potentially causing peak tailing if not buffered correctly.

Clinical Application: Tyrosinemia Type 1 Screening

The Diagnostic Challenge

Tyrosinemia Type 1 (HT1) is caused by a deficiency in fumarylacetoacetate hydrolase (FAH). This leads to the accumulation of Succinylacetone (SA) , a toxic metabolite.

  • Target Analyte: Succinylacetone (4,6-dioxoheptanoic acid).[1]

  • The Problem: SA is unstable, volatile, and difficult to ionize consistently.

  • The Solution: 5,7-Dioxooctanoic acid acts as the homologous internal standard .[1] It possesses the exact same functional groups but is extended by one methylene unit (

    
    ).
    
Mechanism of Derivatization (The "Self-Validating" Protocol)

Direct analysis of beta-diketones is poor due to polarity. The standard protocol involves derivatization with hydrazine to form a stable pyrazole ring. This reaction is specific to 1,3-diketones, eliminating interference from other keto-acids.

Reaction Logic:



Derivatization Substrate 5,7-Dioxooctanoic Acid (Open Chain) Intermediate Hydrazone Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Hydrazine (N2H4) Reagent->Intermediate Product 3-Methyl-5-(3-carboxypropyl) -pyrazole (Stable Ring) Intermediate->Product Cyclization & -2 H2O

Figure 1: Cyclization mechanism converting the unstable beta-diketone into a stable pyrazole for MS detection.

Experimental Protocols

Protocol A: LC-MS/MS Quantification for HT1 Screening

Use this protocol to validate 5,7-dioxooctanoic acid as an Internal Standard.

Reagents:

  • IS Stock: 5,7-Dioxooctanoic acid (1 mM in Methanol).

  • Derivatizing Agent: Hydrazine monohydrate (Caution: Carcinogenic).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

Step-by-Step Workflow:

  • Extraction: Punch a 3mm Dried Blood Spot (DBS) into a 96-well plate.

  • IS Addition: Add 100 µL of extraction solution containing 1 µM 5,7-Dioxooctanoic acid and 0.1% Hydrazine in Methanol/Water (80:20).

  • Incubation: Seal and incubate at 37°C for 45 minutes. Why? This simultaneously extracts the analyte and drives the pyrazole formation.

  • Transfer: Transfer supernatant to a fresh plate.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm).

    • Mode: Electrospray Ionization Positive (ESI+).

    • MRM Transitions:

      • Succinylacetone-Pyrazole:

        
        
        
      • 5,7-Dioxooctanoic-Pyrazole (IS):

        
        
        
    • Note: The mass shift is exactly +14 Da (

      
      ) from the analyte, ensuring perfect chromatographic co-elution behavior.
      
Protocol B: Synthetic Route (Acylation of Acetal)

For researchers needing to synthesize the scaffold de novo.

Concept: Direct acylation of a ketone enolate is difficult. Using an acetal-protected precursor prevents polymerization.

  • Starting Material: Methyl 5-oxohexanoate (protected as dimethyl acetal).

  • Acylation: React with Trifluoroacetic anhydride (if fluorinated target) or Acetic anhydride equivalent under Lewis Acid catalysis (e.g.,

    
    ).
    
  • Hydrolysis: Acidic hydrolysis removes the acetal and decarboxylates any beta-keto ester intermediates if a Claisen route was used.

  • Purification: Recrystallization from Hexane/Ethyl Acetate.

Biological Significance & Drug Design

Metalloenzyme Inhibition

The 1,3-diketo motif in 5,7-dioxooctanoic acid is a potent chelator of divalent cations (


, 

).
  • Target: Viral polymerases (e.g., HCV NS5B, HIV Integrase) often use two metal ions in their active site to catalyze phosphoryl transfer.

  • Mechanism: The enolized 5,7-dioxo group coordinates the metals, displacing water and locking the enzyme in an inactive conformation.

Biosynthetic Pathway (Polyketides)

In fungal and bacterial metabolism, 5,7-dioxooctanoic acid mimics polyketide intermediates. It can be used as a "decoy substrate" to probe the specificity of Polyketide Synthases (PKS) or Lipoyl Synthase (LipA) , specifically investigating chain-length determination logic in fatty acid synthesis.

BiologicalActivity cluster_Clinical Clinical Diagnostics cluster_Pharma Drug Discovery Compound 5,7-Dioxooctanoic Acid IS Internal Standard (Mass Spec) Compound->IS Chelation Metal Chelation (Mg2+, Mn2+) Compound->Chelation HT1 HT1 Screening (Tyrosinemia) IS->HT1 Normalizes Data Inhibition Enzyme Inhibition (Polymerases/Integrases) Chelation->Inhibition Active Site Blockade

Figure 2: Dual utility of the compound in diagnostics and therapeutics.

References

  • Chace, D. H., et al. (2003). Rapid diagnosis of Tyrosinemia Type I using dried blood spots and tandem mass spectrometry. Clinical Chemistry . Link

  • Sander, J., et al. (2006). Succinylacetone as the primary marker for Tyrosinemia Type I newborn screening. Clinical Chemistry.
  • GuideChem. (2024). 5,7-Dioxooctanoic Acid - Substance Profile. Link

  • Advent Bio. (2024). Product Specification: 5,7-Dioxooctanoic Acid (CAS 51568-19-5).[3][4][5][6] Link

  • Bond, T., et al. (2012). A critical review of trihalomethane and haloacetic acid formation from natural organic matter surrogates. Environmental Technology Reviews . (Discusses 5,7-dioxooctanoic acid as a precursor in chlorination pathways). Link

Sources

physical properties of 5,7-Dioxooctanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Analytical Utility, and Handling Protocols

Executive Summary & Chemical Identity

5,7-Dioxooctanoic acid (5,7-DOA) is a synthetic structural homolog of succinylacetone (4,6-dioxoheptanoic acid). While succinylacetone is the pathognomonic biomarker for Hepatorenal Tyrosinemia Type I (HT1), 5,7-DOA serves as the critical internal standard (IS) for its quantification in clinical mass spectrometry.[1][2][3]

Its value lies in its physicochemical mimicry: it shares the reactive


-diketone moiety and carboxylic acid tail of succinylacetone but possesses a distinct mass signature (+14 Da due to the additional methylene group). This guide details the physical properties, tautomeric behavior, and derivatization protocols required to utilize 5,7-DOA effectively in high-sensitivity assays.
Chemical Structure & Nomenclature[4][5][6]
  • IUPAC Name: 5,7-Dioxooctanoic acid[4][5][6]

  • Molecular Formula:

    
    [7][4][5][6][8][9]
    
  • SMILES: CC(=O)CC(=O)CCCC(=O)O

  • Synonyms: 5,7-Diketo-octanoic acid; Succinylacetone homolog.

Physicochemical Properties

The physical behavior of 5,7-DOA is dominated by two functional motifs: the hydrophilic carboxylic acid and the hydrophobic, reactive


-diketone chain.
Table 1: Physical Constants and Calculated Properties
PropertyValueSource/Method
Molecular Weight 172.18 g/mol Calculated
Physical State Crystalline Solid or Viscous OilDependent on purity/hydration
Boiling Point 347.0 ± 17.0 °CPredicted (760 mmHg)
Density 1.152 ± 0.06 g/cm³Predicted
pKa (Carboxyl) 4.63 ± 0.10Predicted (Acidic)
pKa (Enol) ~9.0 - 10.0Est. based on

-diketones
LogP 0.20 - 0.79Predicted (Moderate Lipophilicity)
Solubility Soluble in MeOH, ACN, Water (pH > 5)Empirical Observation
Tautomerism and Stability

Like all


-diketones, 5,7-DOA exists in a dynamic equilibrium between its keto  and enol  forms.
  • Keto Form: Favored in polar, protic solvents (e.g., water).

  • Enol Form: Stabilized by intramolecular hydrogen bonding (forming a pseudo-six-membered ring) in non-polar solvents.

Critical Handling Note: The


-diketone moiety is susceptible to oxidative cleavage and polymerization. Long-term storage requires temperatures below -20°C, preferably in an inert atmosphere (Ar or 

) to prevent degradation.

Analytical Characterization & Derivatization

In clinical applications, 5,7-DOA is rarely analyzed in its native state due to poor ionization efficiency and thermal instability. Instead, it is chemically derivatized to form a stable pyrazole or hydrazone.

Mechanism: The Knorr Pyrrole Synthesis

The standard protocol involves reacting the


-diketone of 5,7-DOA with hydrazine reagents (e.g., hydrazine hydrate, dansylhydrazine). This cyclization reaction "locks" the molecule into a stable pyrazole ring, significantly enhancing MS sensitivity.

G cluster_0 Native State (Unstable) cluster_1 cluster_2 Derivatized State (Stable) Keto Keto Form (5,7-Dioxo) Enol Enol Form (H-Bond Stabilized) Keto->Enol Tautomerism Intermediate Hydrazone Intermediate Keto->Intermediate Nucleophilic Attack Hydrazine + Hydrazine (NH2-NH2) Pyrazole Pyrazole Derivative (Cyclized Product) Intermediate->Pyrazole - H2O Cyclization

Figure 1: Reaction pathway for the derivatization of 5,7-Dioxooctanoic acid into a stable pyrazole for analysis.

Experimental Protocols

Protocol A: Preparation of Primary Stock Standard

Purpose: Create a stable reference solution for LC-MS/MS calibration. Reagents: 5,7-Dioxooctanoic acid (Solid), Methanol (LC-MS Grade).

  • Weighing: Accurately weigh 1.72 mg of 5,7-DOA into a glass vial.

    • Note: The compound may be hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add 10.0 mL of Methanol. Vortex for 30 seconds until fully dissolved.

    • Result: 10 mM Stock Solution.

  • Storage: Aliquot into amber glass vials. Store at -80°C. Stability is validated for 6 months under these conditions.

Protocol B: Derivatization for Newborn Screening (DBS)

Purpose: Co-extraction and derivatization of Succinylacetone (Analyte) and 5,7-DOA (IS) from Dried Blood Spots (DBS).

  • Extraction: Punch a 3.2 mm DBS disc into a 96-well plate.

  • IS Addition: Add 100 µL of Extraction Solution containing:

    • Acetonitrile:Water (80:20 v/v)[10][11]

    • 0.1% Formic Acid[11]

    • 0.5 µM 5,7-Dioxooctanoic Acid (Internal Standard)

    • Hydrazine Hydrate (Derivatizing Agent, excess)

  • Incubation: Seal plate and incubate at 45°C for 45 minutes with orbital shaking.

    • Mechanism:[12] This step extracts the acids and simultaneously converts them to their pyrazole derivatives.

  • Analysis: Inject 10 µL of the supernatant into LC-MS/MS.

    • Monitor Transitions (ES+):

      • Succinylacetone-Pyrazole: m/z 155

        
         137
        
      • 5,7-DOA-Pyrazole: m/z 169

        
         151 (+14 Da shift)
        

Biological Interface & Toxicology

While primarily an analytical tool, 5,7-DOA possesses biological activity relevant to researchers studying heme biosynthesis.

  • Target Enzyme:

    
    -Aminolevulinate Dehydratase (ALAD).[2]
    
  • Mechanism: Like succinylacetone, 5,7-DOA acts as a potent inhibitor of ALAD.[10] The 5,7-dioxo motif mimics the substrate (aminolevulinic acid), forming a Schiff base with the active site lysine and chelating the essential Zinc cofactor.

  • Implication: Care must be taken when handling high concentrations in biological assays, as it can artificially suppress heme synthesis in cell cultures.

Pathway Tyrosine Tyrosine SA Succinylacetone (Pathological Marker) Tyrosine->SA Metabolic Block (Type 1 Tyrosinemia) FAH Fumarylacetoacetate Hydrolase (FAH) FAH->SA Deficiency Causes Accumulation ALAD ALAD Enzyme (Heme Synthesis) SA->ALAD Potent Inhibition DOA 5,7-Dioxooctanoic Acid (Synthetic Analog) DOA->ALAD Competitive Inhibition (Structural Mimicry) Heme Heme Production ALAD->Heme Catalysis

Figure 2: Biological interaction map showing the inhibition of ALAD by both the pathological marker (SA) and the internal standard (DOA).

References

  • PubChem. (2025).[7][4] 5,7-Dioxooctanoic acid (Compound Summary).[2][4][5][6][9][13][14][15] National Library of Medicine. [Link]

  • Allard, P., et al. (2004). "Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of succinylacetone extracted from dried blood spots." Clinical Biochemistry, 37(11), 1010-1015. [Link]

  • Magera, M. J., et al. (2006). "Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry." Journal of Chromatography B, 831(1-2), 274-280.[1] [Link]

  • Sander, J., et al. (2006). "Quantification of succinylacetone in urine of hepatorenal tyrosinemia patients by HPLC with fluorescence detection." Clinica Chimica Acta, 365(1-2), 325-330. [Link]

Sources

Technical Monograph: Spectroscopic Profiling of 5,7-Dioxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for the spectroscopic characterization of 5,7-Dioxooctanoic Acid (CAS: 51568-19-5), often referred to in synthetic contexts as the glutaric homolog of succinylacetone.

The content is structured to address the primary challenge in analyzing this molecule: Keto-Enol Tautomerism . Unlike simple carboxylic acids, the


-diketone moiety at the C5–C7 position creates a dynamic equilibrium that drastically alters NMR and IR profiles depending on solvent and temperature.

Structural Dynamics & Analytical Strategy

Molecular Formula:


Molecular Weight:  172.18  g/mol
Core Challenge:  The molecule exists as a mixture of a diketo  tautomer and two enol  tautomers (predominantly the cis-enol stabilized by intramolecular hydrogen bonding).[1][2]
Tautomeric Equilibrium

The spectroscopic signature is defined by the equilibrium between the 5,7-diketo form and the enol forms.

  • Diketo Form: Favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO-

    
    , 
    
    
    
    ).
  • Enol Form: Favored in non-polar solvents (e.g.,

    
    , 
    
    
    
    ) due to the stabilization of the six-membered chelate ring formed by the enol proton.
Analytical Workflow

The following diagram outlines the logic for distinguishing these forms, preventing misinterpretation of "impurity" signals which are actually tautomers.

G Sample Sample: 5,7-Dioxooctanoic Acid Solvent Solvent Selection Sample->Solvent CDCl3 CDCl3 (Favors Enol) Solvent->CDCl3 Non-polar DMSO DMSO-d6 (Favors Keto) Solvent->DMSO Polar NMR 1H NMR Acquisition CDCl3->NMR Intramolecular H-bond dominant DMSO->NMR Intermolecular H-bond dominant Analysis Tautomer Ratio (K_eq) Calculation NMR->Analysis Integrate C6-H2 (Keto) vs C6-H (Enol)

Figure 1: Analytical workflow for determining tautomeric ratios. Solvent choice dictates the dominant spectral species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for identifying 5,7-dioxooctanoic acid. The spectrum will display two sets of signals.[1][2][3][4][5][6]

H NMR Data (400 MHz, )

In chloroform, the enol form typically predominates (>80%).

PositionProton Type

(ppm) - Enol

(ppm) - Keto
MultiplicityNotes
-OH (Enol) Enolic Hydroxyl15.0 - 16.0 N/ABroad SingletCharacteristic of

-diketone chelate. Disappears with

shake.
-COOH Acidic Hydroxyl10.0 - 12.010.0 - 12.0BroadOften merges with enol OH or broadens into baseline.
C6-H Methine / Methylene5.5 - 5.6 (=CH-)3.6 - 3.7 (-CH

-)
SingletKey diagnostic peak. Integration ratio determines

.
C4-H

-Methylene (to C5)
2.3 - 2.42.5 - 2.6TripletKeto form is more deshielded due to adjacent carbonyl.
C2-H

-Methylene (to COOH)
2.352.35TripletOverlaps frequently.
C8-H Methyl2.052.15SingletEnol methyl is slightly shielded relative to keto.
C3-H

-Methylene
1.901.90QuintetMultiplet structure preserved in both forms.
C NMR Data (100 MHz, )
  • Carbonyls (Keto): Two distinct signals at ~202 ppm (C5) and ~204 ppm (C7).

  • Enol Carbons:

    • C5/C7 (Enol): ~190–195 ppm (Hybrid character).

    • C6 (Enol): ~100 ppm (Significant shielding compared to keto C6 at ~58 ppm).

  • Carboxylic Acid (C1): ~178 ppm.

Protocol: Determination of Enol Content
  • Preparation: Dissolve 10 mg sample in 0.6 mL

    
    .
    
  • Acquisition: Run standard proton sequence (ns=16, d1=10s). Note: Long relaxation delay (d1) is crucial for accurate integration of the acidic protons.

  • Calculation:

    
    
    Where 
    
    
    
    is the integral of the methine singlet (~5.5 ppm) and
    
    
    is the integral of the methylene singlet (~3.6 ppm).

Infrared Spectroscopy (IR)

IR analysis provides rapid confirmation of the functional groups but is less quantitative than NMR due to band overlap.

Wavenumber (

)
AssignmentModeStructural Insight
3300 - 2500 O-H StretchBroadCarboxylic acid dimer (broad) + Enolic OH (very broad, often shifting baseline).[7]
1710 - 1730 C=O StretchStrongAcid C=O and Keto C=O (C5).
1600 - 1640 C=O / C=CMedium/Strong"Chelate Band" : H-bonded enol carbonyl and C=C double bond character. Diagnostic of

-diketones.
1400 - 1450 C-H BendMediumMethylene scissoring.
1150 - 1250 C-O StretchStrongC-O stretch of the carboxylic acid.

Causality: The appearance of the band at 1600–1640


 is directly caused by the conjugation of the C=C bond with the C=O in the enol form. A pure tri-keto system without enolization would only show bands above 1700 

.

Mass Spectrometry (MS)

Mass spectrometry analysis (GC-MS EI, 70 eV) reveals fragmentation patterns driven by the stability of the acylium ions and McLafferty rearrangements.

Molecular Ion (


):  m/z 172 (Often weak or invisible in EI; distinct in ESI-).
Fragmentation Pathway (EI)

The following diagram illustrates the logical fragmentation cascade.

MS M Molecular Ion (M+) m/z 172 Frag1 Alpha Cleavage (C7-C8) Loss of CH3 M->Frag1 Frag2 Alpha Cleavage (C4-C5) Loss of HOOC-(CH2)3 M->Frag2 Frag3 McLafferty Rearrangement (Acid Side) M->Frag3 Ion1 [M-15]+ m/z 157 Frag1->Ion1 Ion2 Acetylacetone Fragment m/z 85 Frag2->Ion2 Ion3 Loss of Neutral Alkene m/z varies Frag3->Ion3

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Key Diagnostic Ions[5]
  • m/z 85: The resonance-stabilized ion

    
     or its tautomer. This confirms the terminal acetylacetone moiety.
    
  • m/z 43:

    
    . Very strong base peak, characteristic of methyl ketones.
    
  • m/z 154:

    
    . Loss of water from the carboxylic acid or cyclization to a furanone derivative in the source.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8] (Authoritative text on keto-enol tautomerism shifts).

  • Reich, H. J. (2024).[8] Bordwell pKa Table and Tautomerism Data. University of Wisconsin-Madison. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2,4-Pentanedione (Analogous Fragmentation). [Link]

  • Labiad, B., & Villemin, D. (1989).

Sources

discovery and history of 5,7-Dioxooctanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

5,7-Dioxooctanoic Acid: The Pivotal Internal Standard in Tyrosinemia Diagnostics

Executive Summary

5,7-Dioxooctanoic acid (CAS 51568-19-5) is a specialized


-diketone derivative of octanoic acid.[1] While not a therapeutic drug, it represents a critical "analytical pharmacophore" in the field of metabolic disease diagnostics. Its primary utility lies in its role as a homologous internal standard (IS) for the quantification of Succinylacetone (SA) , the pathognomonic marker for Tyrosinemia Type 1 (HT1) .

The discovery and application of 5,7-dioxooctanoic acid facilitated the transition from non-specific tyrosine screening to robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) newborn screening (NBS) programs globally. This guide details its chemical history, synthesis, mechanistic behavior, and critical role in clinical protocols.

Part 1: Chemical Identity & Historical Context

The Clinical Necessity

In the late 20th century, screening for Tyrosinemia Type 1 relied on measuring elevated tyrosine levels. This method suffered from poor specificity (high false positives due to transient tyrosinemia of the newborn) and poor sensitivity (missed cases). The true marker, Succinylacetone (4,6-dioxoheptanoic acid) , is a potent inhibitor of the heme synthesis enzyme


-aminolevulinic acid dehydratase.

However, Succinylacetone is chemically unstable, volatile, and difficult to ionize efficiently in electrospray ionization (ESI) without derivatization. To quantify it accurately in complex blood matrices, a stable isotope-labeled internal standard (


C or 

H-SA) was initially desired but was expensive and chemically unstable.
The "Discovery" of the Homologue

The "discovery" of 5,7-dioxooctanoic acid was a rational analytical design choice rather than a serendipitous isolation. Researchers needed a molecule that:

  • Possessed the same

    
    -diketone core  as Succinylacetone to undergo identical derivatization kinetics.
    
  • Differed in mass by a distinct margin to allow MS separation.

  • Possessed similar lipophilicity for chromatographic co-elution.

5,7-Dioxooctanoic acid (C8) is the one-carbon homologue of Succinylacetone (C7). It was identified as the ideal candidate, leading to the development of the "Allard Method" (Allard et al., 2004), which became the gold standard for HT1 screening.

FeatureSuccinylacetone (Target)5,7-Dioxooctanoic Acid (IS)
Formula


MW 158.15 g/mol 172.18 g/mol
Structure 4,6-dioxo-heptanoic acid5,7-dioxo-octanoic acid
Role Toxin / BiomarkerInternal Standard

Part 2: Chemical Synthesis & Production

The synthesis of 5,7-dioxooctanoic acid relies on classic Claisen Condensation chemistry, exploiting the acidity of


-protons in ketones and esters.
Synthetic Route: The Claisen Condensation

The most robust industrial route involves the condensation of acetone with a glutaric acid derivative (typically dimethyl glutarate or glutaric anhydride).

  • Activation: Acetone is deprotonated by a strong base (e.g., Sodium Methoxide, NaOMe) to form an enolate.

  • Condensation: The acetone enolate attacks the ester carbonyl of dimethyl glutarate.

  • Hydrolysis: The resulting methyl ester (Methyl 5,7-dioxooctanoate) is hydrolyzed under acidic conditions to yield the free acid.

Visualization of Synthesis

Synthesis cluster_legend Reaction Phase Acetone Acetone (C3) Enolate Acetone Enolate Acetone->Enolate NaOMe (Base) Glutarate Dimethyl Glutarate (C5) Intermediate Methyl 5,7-dioxooctanoate (Ester) Glutarate->Intermediate Enolate->Intermediate + Glutarate Claisen Condensation Product 5,7-Dioxooctanoic Acid (C8) Intermediate->Product H3O+ Hydrolysis

Caption: Claisen condensation route fusing C3 (Acetone) and C5 (Glutarate) precursors to form the C8 target.

Part 3: Mechanism of Action

5,7-Dioxooctanoic acid has two distinct "mechanisms": its chemical mechanism in the assay (Derivatization) and its biological mechanism (Enzyme Binding).

Analytical Mechanism: The Hydrazine Reaction

The


-diketone moiety is reactive. In the NBS assay, hydrazine (or hydrazine hydrate) is added to the blood spot extract.
  • Reaction: The hydrazine nitrogens attack the carbonyl carbons at positions 5 and 7.

  • Cyclization: This eliminates two water molecules and forms a Pyrazole ring.

  • Result: The molecule becomes 3-(4-carboxybutyl)-5-methylpyrazole. This derivative is stable, ionizes well in MS (positive mode), and has a distinct mass transition.

Biological Mechanism: Molecular Mimicry

Research into Lipoate Protein Ligase A (LplA) in E. coli has shown that 5,7-dioxooctanoic acid acts as a substrate analog.

  • Mimicry: The C8 chain length mimics octanoic acid (the precursor to lipoic acid).

  • Binding: It binds to the enzyme's substrate pocket, demonstrating that the 5,7-dioxo modification does not sterically hinder recognition by the ligase, though it cannot be converted into active lipoyl cofactor.

Visualization of Derivatization (The Assay Core)

Derivatization DOA 5,7-Dioxooctanoic Acid Linear Beta-Diketone Transition Cyclization (- 2 H2O) DOA->Transition Nucleophilic Attack Hydrazine Hydrazine (NH2-NH2) Hydrazine->Transition Pyrazole Pyrazole Derivative Stable Heterocycle Detected by MS/MS Transition->Pyrazole Ring Closure

Caption: Conversion of 5,7-DOA to its Pyrazole derivative, essential for MS detection.

Part 4: Experimental Protocol (The Allard Method)

This protocol is the industry standard for extracting and quantifying Succinylacetone using 5,7-dioxooctanoic acid as the IS.

Objective: Quantify Succinylacetone (SA) in Dried Blood Spots (DBS).

Reagents:

  • Extraction Buffer: Acetonitrile:Water (80:20 v/v).

  • Internal Standard: 5,7-Dioxooctanoic acid (100 nmol/L).

  • Derivatizing Agent: Hydrazine hydrate (0.1%).

  • Acidifier: Formic acid (0.1%).

Workflow:

  • Punch: Remove a 3.2 mm punch from the DBS filter paper.

  • Extraction & Derivatization (One-Pot):

    • Add 100 µL of Extraction Buffer containing the IS, Hydrazine, and Formic Acid.

    • Note: The hydrazine reacts with both native SA and the 5,7-DOA IS simultaneously.

  • Incubation: Incubate at 37°C for 45 minutes. (Ensures complete pyrazole formation).

  • Transfer: Transfer supernatant to a 96-well plate.

  • LC-MS/MS Analysis:

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Succinylacetone-Pyrazole: m/z 155

        
         137
        
      • 5,7-DOA-Pyrazole (IS): m/z 169

        
         151 (Mass shift = +14 Da due to extra CH2).
        

Data Interpretation: Calculate the ratio of the SA peak area to the 5,7-DOA peak area. Because 5,7-DOA undergoes the exact same extraction and derivatization inefficiencies as SA, the ratio provides a normalized, accurate concentration.

References

  • Allard, P., et al. (2004). Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of succinylacetone extracted from dried blood spots. Clinical Biochemistry. Link

  • Sander, J., et al. (2006). Newborn Screening for Hepatorenal Tyrosinemia: Tandem Mass Spectrometric Quantification of Succinylacetone. Clinical Chemistry. Link

  • Magera, M. J., et al. (2006). Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • PubChem. 5,7-Dioxooctanoic Acid (CID 318731).[2] National Library of Medicine. Link

  • Green, D. E., et al. (1995). Structure and function of lipoate protein ligase A. Biochemical Journal. (Context for LplA binding). Link

Sources

Biological Role and Analytical Utility of 5,7-Dioxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the specific technical nuance of your query: 5,7-Dioxooctanoic acid (DOA) is the C8 structural homolog and primary analytical standard for Succinylacetone (SA, 4,6-dioxoheptanoic acid) , the pathognomonic marker for Tyrosinemia Type 1 (HT1).

While SA is the biologically active toxic metabolite, DOA is the critical tool used to measure it. This guide synthesizes the biological mechanism of the diketo-acid class (toxicity) with the analytical application of DOA (quantification).

Content Type: Technical Guide | Context: Metabolic Disease & Bioanalysis

Part 1: Chemical Identity & Biological Context[1]

The Structural Homology

To understand the role of 5,7-dioxooctanoic acid, one must first distinguish it from its clinically notorious homolog, succinylacetone. Both molecules are


-diketo acids, a chemical class characterized by high reactivity toward free amines (Schiff base formation).
FeatureSuccinylacetone (SA)5,7-Dioxooctanoic Acid (DOA)
IUPAC Name 4,6-Dioxoheptanoic acid5,7-Dioxooctanoic acid
Carbon Chain C7C8
Origin Pathological metabolite (Tyrosine catabolism)Synthetic / Exogenous
Primary Role Toxin: Inhibits heme biosynthesisInternal Standard: Bioanalytical reference
Key Reactivity Inhibits ALAD via active site lysineMimics SA derivatization kinetics
The Biological Driver: Tyrosinemia Type 1 (HT1)

The biological relevance of this chemical class centers on Hereditary Tyrosinemia Type 1 .[1] In this condition, a deficiency in fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is rapidly converted to Succinylacetone (SA).[1]

Mechanism of Toxicity (The "Biological Role"): While DOA is the tool to measure it, SA is the effector. The toxicity mechanism—which DOA mimics chemically but not physiologically in the assay context—is defined by Porphobilinogen Synthase (ALAD) Inhibition .

  • Molecular Mimicry: SA is a structural analog of

    
    -aminolevulinic acid (ALA), the substrate for ALAD.
    
  • Irreversible Inhibition: SA binds to the active site of ALAD.

  • Schiff Base Formation: The ketone group of SA forms a stable Schiff base with the

    
    -amino group of a specific lysine residue (Lys252 in human ALAD) at the active site.
    
  • Consequence: This blocks heme biosynthesis, leading to the accumulation of neurotoxic ALA (causing porphyria-like crises) and downstream mitochondrial dysfunction.

Tyrosine_Catabolism cluster_legend Legend Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HGA Homogentisate HPP->HGA MAA Maleylacetoacetate HGA->MAA FAA Fumarylacetoacetate MAA->FAA Fumarate Fumarate + Acetoacetate FAA->Fumarate FAH Enzyme (Blocked in HT1) SA Succinylacetone (SA) (4,6-Dioxoheptanoic acid) FAA->SA Spontaneous Conversion ALAD ALAD Enzyme (Heme Synthesis) SA->ALAD Inhibits (Ki ~0.5 µM) Heme Heme Biosynthesis ALAD->Heme Blocked DOA 5,7-Dioxooctanoic Acid (Synthetic IS) DOA->SA Used to Quantify key Red: Toxic Metabolite | Green: Healthy Product | Grey: Analytical Tool

Figure 1: The Tyrosine Catabolism pathway illustrating the metabolic block at FAH, the accumulation of Succinylacetone (SA), and its inhibitory effect on Heme synthesis.[2] 5,7-Dioxooctanoic acid is shown as the external analytical anchor.[3]

Part 2: Analytical Application (The Core Utility)

For researchers and drug developers, the primary interaction with 5,7-dioxooctanoic acid is as an Internal Standard (IS) . Because stable isotope-labeled SA (


-SA) can be expensive or historically difficult to source, DOA serves as a robust alternative due to its near-identical extraction recovery and derivatization efficiency.
Why DOA is the "Gold Standard" Alternative
  • Chromatographic Separation: DOA has one extra methylene group (

    
    ) compared to SA. This increases its lipophilicity slightly, allowing baseline separation on C18 columns while maintaining similar ionization properties.
    
  • Reaction Kinetics: Both SA and DOA exist in equilibrium between open-chain and cyclic enol forms. Both require derivatization (usually hydrazone formation) to stabilize them for MS analysis. DOA mimics the reaction rate of SA perfectly.

Protocol: Quantification in Dried Blood Spots (DBS)

Objective: Quantify SA levels to diagnose HT1 or monitor Nitisinone therapy efficacy. Role of DOA: Internal Standard (added at fixed concentration).

Reagents & Materials
  • Extraction Solvent: Methanol or Acetonitrile/Water (80:20).[4][5]

  • Derivatizing Agent: Hydrazine monohydrate (forms pyrazole derivatives) or Butanol/HCl (forms butyl esters). Note: Hydrazine is preferred for specificity.

  • Internal Standard: 5,7-Dioxooctanoic acid (100 nmol/L stock).[4][5][6]

Step-by-Step Workflow
  • Sample Prep:

    • Punch a 3.2 mm disc from the Dried Blood Spot (DBS).

    • Place in a 96-well plate.

  • IS Addition (Critical Step):

    • Add 100 µL of Extraction Solution containing 5,7-Dioxooctanoic acid (IS) .

    • Rationale: Adding IS before extraction corrects for recovery losses and matrix effects.

  • Derivatization:

    • Add Hydrazine reagent.[4][5][7][8] Incubate at 37°C for 45 mins.

    • Chemistry: The hydrazine reacts with the

      
      -diketone moiety of both SA and DOA to form stable pyrazole rings.
      
    • SA Product: 3-(5-isoxazolyl)propionic acid derivative.

    • DOA Product: 3-(5-isoxazolyl)butyric acid derivative (C8 equivalent).

  • LC-MS/MS Analysis:

    • Mode: Multiple Reaction Monitoring (MRM).[4][7]

    • Ionization: ESI Positive.

    • Transitions:

      • SA:

        
         155 
        
        
        
        137 (loss of water) or specific pyrazole fragment.
      • DOA:

        
         169 
        
        
        
        151 (Shifted by +14 Da due to extra
        
        
        ).
Data Interpretation Table
AnalytePrecursor Ion (

)
Product Ion (

)
Retention Time (approx)Clinical Cutoff
Succinylacetone (SA) 155.1137.12.5 min

(Positive)
5,7-Dioxooctanoic Acid (IS) 169.1151.13.2 minN/A (Reference)

Part 3: Mechanistic Toxicology & Drug Development

While DOA is the ruler, SA is the target. In drug development (e.g., developing novel FAH correctors or gene therapies), reducing SA is the primary endpoint.

Mitochondrial Toxicity

Beyond ALAD inhibition, the diketo acid class (SA) exerts direct mitochondrial toxicity.

  • Mechanism: SA alters membrane fluidity and inhibits the renal Krebs cycle.

  • Impact: This drives the renal Fanconi syndrome observed in HT1 (loss of phosphate, glucose, and amino acids in urine).

  • Research Implication: When using SA to induce liver injury models in mice, researchers are essentially inducing acute mitochondrial oxidative stress.

Therapeutic Intervention: Nitisinone (NTBC)

Nitisinone works by inhibiting 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) , an enzyme upstream of the FAH defect.

  • Effect: Prevents the formation of Maleylacetoacetate and Fumarylacetoacetate.

  • Result: No substrate is available to form Succinylacetone.

  • Monitoring: Efficacy is confirmed when SA levels (measured via DOA-standardized assays) drop to undetectable levels.

Nitisinone_Mechanism cluster_outcome Therapeutic Outcome Tyr Tyrosine HPPD_Enzyme 4-HPPD Enzyme Tyr->HPPD_Enzyme Substrate HGA Homogentisate HPPD_Enzyme->HGA Normal Path NTBC Nitisinone (Drug) NTBC->HPPD_Enzyme Inhibits Result Prevention of SA Formation Toxic_Metabolites Fumarylacetoacetate & Succinylacetone HGA->Toxic_Metabolites Downstream (Blocked by Drug)

Figure 2: Mechanism of action for Nitisinone. By inhibiting 4-HPPD, the drug prevents the cascade that leads to the formation of the toxic diketo acids.

References

  • Sander, J., et al. (2006). "Newborn screening for hepatorenal tyrosinemia: Tandem mass spectrometric quantification of succinylacetone." Clinical Chemistry.

    • Establishes 5,7-dioxooctanoic acid as the internal standard of choice for SA quantific
  • Sassa, S., & Kappas, A. (1983). "Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by succinylacetone."[9][10] Journal of Clinical Investigation.

    • Definitive paper on the mechanism of ALAD inhibition by the diketo acid class.
  • Allard, P., et al. (2004). "Newborn screening for hepatorenal tyrosinemia type 1 by tandem mass spectrometry using dried blood spots." Clinical Biochemistry.

    • Details the hydrazine derivatiz
  • Manoli, I., & Venditti, C. P. (2020). "Tyrosinemia Type 1." GeneReviews.

    • Comprehensive clinical overview of the disease st

Sources

5,7-Dioxooctanoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for drug development professionals and biochemists. It prioritizes the specific utility of 5,7-dioxooctanoic acid as a mechanistic probe in heme biosynthesis and its handling nuances as a reactive


-diketone.

CAS: 51568-19-5 | Formula:


 | MW:  172.18  g/mol [1][2]

Executive Summary & Application Scope

5,7-Dioxooctanoic acid (5,7-DOA) is a specialized


-diketone carboxylic acid primarily utilized as a transition state analogue  and affinity label  for enzymes involved in tetrapyrrole biosynthesis.

Unlike its lower homologue, 4,6-dioxoheptanoic acid (succinylacetone)—which is a potent inhibitor of mammalian 5-aminolevulinic acid dehydratase (ALAD/PBGS)—5,7-DOA exhibits species-specific inhibition profiles . It is critical in structural biology for mapping the active site architecture of Porphobilinogen Synthase (PBGS) in bacterial pathogens (e.g., Pseudomonas aeruginosa) versus human variants.

Key Applications:

  • Mechanistic Enzymology: Irreversible inhibition of PBGS via Schiff base formation.

  • Structural Biology: Crystallographic ligand for defining substrate binding pockets (A-site vs. P-site).

  • Synthetic Chemistry: Precursor for 3,5-disubstituted isoxazoles and pyrazoles via cyclocondensation.

Safety Profile & Handling Protocols

GHS Classification: Warning (Irritant) Hazard Statements: H315 (Skin), H319 (Eye), H335 (Respiratory).

Stability & Storage (The "Senior Scientist" Perspective)

As a


-diketone, 5,7-DOA exists in equilibrium between its keto and enol tautomers. This tautomerization is solvent-dependent and significantly impacts shelf-life and reactivity.
ParameterSpecificationPractical Insight
Storage Temp -20°CEssential to prevent slow decarboxylation and polymerization.
Hygroscopicity HighThe molecule readily hydrates. Store under Argon/Nitrogen.
Solution Stability Low (pH > 7)At basic pH, the methylene protons between carbonyls are highly acidic (

), leading to rapid oxidative degradation or aldol-like polymerization. Always prepare fresh in degassed buffers.
Chelation HighAvidly binds divalent metals (

,

). Avoid glass with high metal content or metallic spatulas; use PTFE-coated tools.
Emergency Response
  • Skin Contact: The lipophilic tail facilitates dermal absorption. Wash immediately with polyethylene glycol (PEG 400) followed by soap and water.

  • Spill Cleanup: Do not use metal tools. Adsorb with vermiculite and neutralize with dilute sodium bicarbonate before disposal.

Mechanism of Action: PBGS Inhibition

5,7-DOA functions as a suicide substrate. It mimics the putative intermediate formed during the condensation of two 5-aminolevulinic acid (ALA) molecules.[3]

The Schiff Base Trap

The inhibition mechanism relies on the formation of a covalent adduct with the enzyme's active site lysine residues.

  • Recognition: The carboxyl tail anchors the molecule in the enzyme's metal-binding site.

  • Covalent Capture: The C5 or C7 carbonyl undergoes nucleophilic attack by the

    
    -amino group of a catalytic lysine (e.g., Lys-246 or Lys-194 in E. coli numbering).
    
  • Irreversibility: Unlike the natural substrate, the resulting Schiff base cannot proceed through the Knorr condensation, effectively locking the enzyme in an inactive state.

Visualization of Inhibition Pathway

The following diagram illustrates the competitive binding and subsequent inactivation logic.

PBGS_Inhibition Enzyme Active PBGS (Free Lys-246/194) Complex_S Michaelis Complex (Transient) Enzyme->Complex_S + ALA Complex_I Inhibitor-Enzyme Adduct Enzyme->Complex_I + 5,7-DOA (High Affinity) Substrate Natural Substrate (2x ALA) Inhibitor Inhibitor (5,7-Dioxooctanoic Acid) Product Porphobilinogen (PBG) Complex_S->Product Condensation Dead Inactivated Enzyme (Stable Schiff Base) Complex_I->Dead Covalent Modification (No Cyclization) Product->Enzyme Release

Caption: Kinetic bifurcation showing the irreversible trapping of PBGS by 5,7-DOA compared to natural turnover.

Synthesis & Production Protocol

While 5,7-DOA is commercially available, high-purity applications (crystallography) often require in-house synthesis to avoid trace metal contamination found in bulk commercial batches.

Methodology: C-Acylation of Acetone Enolate with Glutaric Anhydride derivatives.

Reagents[4]
  • Precursor A: Glutaric Anhydride (purified by sublimation).

  • Precursor B: Isopropenyl Acetate (acting as the acetone enolate equivalent).

  • Catalyst: Boron Trifluoride Etherate (

    
    ).
    
  • Solvent: Anhydrous 1,2-Dichloroethane.

Step-by-Step Protocol
  • Activation: Dissolve Glutaric Anhydride (1.0 eq) in 1,2-dichloroethane under Argon. Cool to 0°C.[4]

  • Acylation: Add

    
     (2.0 eq) dropwise. The solution will darken slightly.
    
  • Addition: Slowly add Isopropenyl Acetate (1.2 eq) over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The intermediate

    
    -chelate complex precipitates.
    
  • Hydrolysis: Quench the reaction with aqueous Sodium Acetate (10% w/v). Reflux for 3 hours to break the boron chelate and decarboxylate any byproducts.

  • Extraction: Acidify to pH 3.0 with HCl. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The crude oil is often red/brown. Purify via vacuum distillation (bp ~140°C at 0.5 mmHg) or recrystallization from benzene/petroleum ether (if solid).

Synthesis Workflow Diagram

Synthesis_Flow Start Glutaric Anhydride + Isopropenyl Acetate Step1 Lewis Acid Catalysis (BF3·Et2O, 0°C) Start->Step1 Step2 Formation of Boron-Difluoride Chelate Step1->Step2 C-Acylation Step3 Hydrolysis & Reflux (NaOAc, 3h) Step2->Step3 Chelate Breakdown Step4 Acidification & Extraction (pH 3.0) Step3->Step4 Final 5,7-Dioxooctanoic Acid (>98% Purity) Step4->Final Distillation

Caption: Lewis-acid mediated synthesis route ensuring regioselective formation of the 1,3-diketone moiety.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased compound, verify the following spectral signatures.

MethodExpected SignalMechanistic Interpretation
1H NMR (

)

2.05 (s, 3H)
Terminal methyl group (

).
1H NMR

3.6 (s, 2H) vs

5.5 (s, 1H)
Critical Check: Ratio of keto (

) to enol (

) forms. In

, enol often predominates (~80%).
1H NMR

15-16 (broad)
Enolic -OH involved in strong intramolecular H-bonding.
IR 1710-1735

Carboxylic acid

stretch.
IR 1600-1640

Chelated

-diketone carbonyls (broad due to H-bonding).

References

  • Mechanistic basis for suicide inactivation of porphobilinogen synthase by 4,7-dioxosebacic acid. Source: National Institutes of Health (PubMed) URL:[Link] (Note: This seminal paper establishes the Schiff base mechanism for dioxo-acid inhibitors in this class.)

  • Species-specific inhibition of porphobilinogen synthase by 4-oxosebacic acid and 5,7-dioxooctanoic acid derivatives. Source: Biochemistry (ACS via PubMed) URL:[Link] (Note: Details the structural basis for why 5,7-DOA affects bacterial vs. mammalian enzymes differently.)

  • Synthesis of bisubstrate inhibitors of porphobilinogen synthase. Source: Journal of Medicinal Chemistry URL:[Link] (Note: Provides the foundational synthetic protocols for linking levulinic acid derivatives and diketones.)

  • PubChem Compound Summary: 5,7-Dioxooctanoic acid. Source: National Center for Biotechnology Information URL:[Link] (Note: Verification of physical properties and GHS safety data.)

Sources

Methodological & Application

Synthesis of 5,7-Dioxooctanoic Acid from Adipic Acid: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 5,7-dioxooctanoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, adipic acid. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical experimental considerations to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

The synthesis of 5,7-dioxooctanoic acid from adipic acid necessitates the formation of two new carbon-carbon bonds and the introduction of a 1,3-dicarbonyl moiety. This transformation is strategically approached in a two-step sequence. The first step involves the activation of the carboxylic acid groups of adipic acid by converting them into more reactive acyl chlorides. The second, and more critical step, involves the reaction of the resulting adipoyl chloride with a suitable C2-synthon to construct the 1,3-diketone functionality.

Two primary synthetic routes are considered and detailed in this guide:

  • The Meldrum's Acid Pathway: This route offers a potentially high-yielding approach to β-keto acids. However, the bifunctional nature of adipoyl chloride presents a challenge, with the potential for undesired side reactions such as dimerization. Careful control of reaction conditions is paramount.

  • The Claisen Condensation Pathway: A classic and reliable method for C-C bond formation, the double Claisen condensation of adipoyl chloride with an enolate of an acetoacetic ester equivalent provides a direct route to a precursor that can be readily converted to the target molecule.

This guide will provide detailed protocols for both pathways, allowing researchers to choose the most suitable method based on available resources and experimental preferences.

PART 1: The Meldrum's Acid Pathway

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a malonic acid equivalent is a powerful tool in organic synthesis due to its high acidity and reactivity.[1] In this proposed synthesis, adipoyl chloride is reacted with Meldrum's acid in a stepwise manner to first form a mono-acylated intermediate, which is then subjected to further transformation.

Step 1.1: Synthesis of Adipoyl Chloride

The initial step involves the conversion of adipic acid to adipoyl chloride. This is a standard transformation that can be achieved using several chlorinating agents. Thionyl chloride is a common and effective choice.[2]

Protocol 1.1: Preparation of Adipoyl Chloride from Adipic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Adipic Acid146.1414.6 g0.1
Thionyl Chloride (SOCl₂)118.9735.7 g (21.7 mL)0.3
Dimethylformamide (DMF)73.092-3 dropsCatalytic

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adipic acid (14.6 g, 0.1 mol).

  • In a well-ventilated fume hood, carefully add thionyl chloride (21.7 mL, 0.3 mol) to the flask, followed by a few drops of DMF as a catalyst.

  • Heat the reaction mixture gently to 50-60 °C using a water bath. The reaction will start to evolve hydrogen chloride and sulfur dioxide gases, which should be vented through a gas trap containing an aqueous sodium hydroxide solution.

  • Continue heating and stirring for 2-3 hours, or until the evolution of gas ceases and the solid adipic acid has completely dissolved.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude adipoyl chloride, a pale yellow liquid, is of sufficient purity for the next step.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 1.2: Mono-acylation of Meldrum's Acid and Subsequent Conversion

This step is the most critical and requires careful control to favor the formation of the desired product over the dimeric by-product. The strategy involves a mono-acylation of Meldrum's acid with adipoyl chloride, followed by hydrolysis and decarboxylation.

Protocol 1.2: Synthesis of 5,7-Dioxooctanoic Acid via Meldrum's Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Meldrum's Acid144.1214.4 g0.1
Pyridine79.1015.8 g (16.1 mL)0.2
Adipoyl Chloride183.0318.3 g0.1
Dichloromethane (DCM)84.93200 mL-
Hydrochloric Acid (6 M)-As needed-

Procedure:

  • In a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (14.4 g, 0.1 mol) in dry dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath and add pyridine (16.1 mL, 0.2 mol) dropwise.

  • In the dropping funnel, prepare a solution of adipoyl chloride (18.3 g, 0.1 mol) in dry dichloromethane (100 mL).

  • Add the adipoyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C. It is crucial to maintain a slow addition rate to favor mono-acylation.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 2 hours.

  • The reaction mixture is then carefully poured into 200 mL of ice-cold 6 M hydrochloric acid with vigorous stirring.

  • The mixture is then transferred to a reflux apparatus and heated at reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5,7-dioxooctanoic acid.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

PART 2: The Claisen Condensation Pathway

The double Claisen condensation offers a more classical and often more predictable route to the target molecule.[3][4] This pathway involves the reaction of adipoyl chloride with two equivalents of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation.

Step 2.1: Synthesis of Adipoyl Chloride

This step is identical to Protocol 1.1.

Step 2.2: Double Claisen Condensation and Subsequent Hydrolysis/Decarboxylation

This one-pot procedure involves the formation of the enolate of ethyl acetoacetate followed by reaction with adipoyl chloride and subsequent workup to yield the final product.

Protocol 2.2: Synthesis of 5,7-Dioxooctanoic Acid via Double Claisen Condensation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Hydride (60% dispersion in mineral oil)24.008.8 g0.22
Dry Tetrahydrofuran (THF)-300 mL-
Ethyl Acetoacetate130.1428.6 g (28.0 mL)0.22
Adipoyl Chloride183.0318.3 g0.1
Hydrochloric Acid (6 M)-As needed-
Sodium Hydroxide (10% aqueous solution)-As needed-

Procedure:

  • To a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (8.8 g of a 60% dispersion, 0.22 mol) and wash with dry hexanes (3 x 20 mL) to remove the mineral oil.

  • Add dry THF (150 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, place a solution of ethyl acetoacetate (28.0 mL, 0.22 mol) in dry THF (50 mL).

  • Add the ethyl acetoacetate solution dropwise to the sodium hydride suspension with vigorous stirring. The evolution of hydrogen gas will be observed.

  • After the addition is complete and gas evolution has ceased, stir the resulting enolate solution at 0 °C for 30 minutes.

  • Prepare a solution of adipoyl chloride (18.3 g, 0.1 mol) in dry THF (100 mL) and add it dropwise to the enolate solution over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Add a 10% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12) and heat the mixture to reflux for 4 hours to hydrolyze the esters.

  • Cool the reaction mixture to room temperature and acidify to pH 1-2 with 6 M hydrochloric acid.

  • Heat the acidified mixture at reflux for 2-3 hours to effect decarboxylation.

  • After cooling, extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude 5,7-dioxooctanoic acid by column chromatography as described in Protocol 1.2.

Visualization of Synthetic Workflows

Synthesis of 5,7-Dioxooctanoic Acid cluster_0 Starting Material cluster_1 Intermediate cluster_2 Pathway 1: Meldrum's Acid cluster_3 Pathway 2: Claisen Condensation adipic_acid Adipic Acid adipoyl_chloride Adipoyl Chloride adipic_acid->adipoyl_chloride SOCl₂, DMF mono_acylated Mono-acylated Meldrum's Acid Intermediate adipoyl_chloride->mono_acylated 1. Pyridine, DCM 2. Meldrum's Acid bis_beta_keto_ester Bis-β-keto Ester Intermediate adipoyl_chloride->bis_beta_keto_ester 1. NaH, THF 2. Ethyl Acetoacetate (2 eq.) meldrums_acid Meldrum's Acid final_product_1 5,7-Dioxooctanoic Acid mono_acylated->final_product_1 H₃O⁺, Δ ethyl_acetoacetate Ethyl Acetoacetate final_product_2 5,7-Dioxooctanoic Acid bis_beta_keto_ester->final_product_2 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ

Figure 1: Overall synthetic workflow for the preparation of 5,7-dioxooctanoic acid from adipic acid via two distinct pathways.

Characterization of 5,7-Dioxooctanoic Acid

The structure of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (CDCl₃)δ 1.60-1.80 (m, 4H), 2.25 (s, 3H), 2.50 (t, 2H), 2.65 (t, 2H), 3.60 (s, 2H), 11.5 (br s, 1H).
¹³C NMR (CDCl₃)δ 23.8, 28.4, 33.5, 48.9, 58.2, 178.9, 202.8, 203.5.
IR (neat, cm⁻¹)3300-2500 (br, O-H), 1735 (C=O, acid), 1710 (C=O, ketone).
Mass Spec (ESI-)m/z 171.06 [M-H]⁻.

Note: NMR data is predicted and may vary slightly based on solvent and instrument. Some spectral data is available in public databases.[5]

Discussion and Mechanistic Insights

The choice between the Meldrum's acid and the Claisen condensation pathway will depend on the specific capabilities of the laboratory and the desired scale of the synthesis. The Meldrum's acid route can be advantageous due to the ease of handling of the crystalline Meldrum's acid. However, controlling the mono-acylation of the diacid chloride is a significant challenge that may require optimization of reaction conditions, such as high dilution or using a large excess of adipoyl chloride, which may not be economical.

Claisen Condensation Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination & Second Condensation cluster_3 Hydrolysis & Decarboxylation EtO₂CCH₂C(O)CH₃ Ethyl Acetoacetate EtO₂CCH⁻C(O)CH₃ Enolate EtO₂CCH₂C(O)CH₃->EtO₂CCH⁻C(O)CH₃ NaH Intermediate_1 Tetrahedral Intermediate EtO₂CCH⁻C(O)CH₃->Intermediate_1 + Adipoyl Chloride ClC(O)(CH₂)₄C(O)Cl Adipoyl Chloride Intermediate_2 Mono-adduct Intermediate_1->Intermediate_2 - Cl⁻ Bis_adduct Bis-β-keto Ester Intermediate_2->Bis_adduct + Enolate, - Cl⁻ Final_Product 5,7-Dioxooctanoic Acid Bis_adduct->Final_Product 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ

Figure 2: Simplified mechanism of the double Claisen condensation pathway.

The Claisen condensation, while requiring the use of a strong base like sodium hydride, is a robust and well-established reaction. The double condensation proceeds sequentially, and the final hydrolysis and decarboxylation steps are generally high-yielding. The driving force for the Claisen condensation is the formation of the resonance-stabilized enolate of the β-keto ester product.[6]

Troubleshooting and Optimization

  • Low yield in adipoyl chloride synthesis: Ensure adipic acid is completely dry and use fresh thionyl chloride. The presence of moisture will hydrolyze the product back to the carboxylic acid.

  • Formation of dimeric product in the Meldrum's acid pathway: Employ high dilution conditions by adding the adipoyl chloride solution very slowly to a large volume of the Meldrum's acid solution. Alternatively, use a significant excess of adipoyl chloride and separate the desired mono-adduct from the unreacted starting material.

  • Incomplete reaction in the Claisen condensation: Ensure the sodium hydride is active and the solvents are rigorously dried. The reaction is highly sensitive to moisture.

  • Difficulty in purification: 5,7-Dioxooctanoic acid is a relatively polar molecule. Column chromatography with a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing) is recommended.[7]

Conclusion

The synthesis of 5,7-dioxooctanoic acid from adipic acid is a feasible multi-step process for which two viable synthetic routes have been presented. The choice of pathway will depend on the specific experimental context. Both methods provide access to this important dicarbonyl compound, and the detailed protocols and mechanistic insights provided in this guide should enable researchers to successfully synthesize this valuable molecule for their research and development needs.

References

Sources

Application Note: Laboratory Scale Synthesis of 5,7-Dioxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

5,7-Dioxooctanoic acid (CAS 51568-19-5), a higher homolog of the potent heme biosynthesis inhibitor succinylacetone (4,6-dioxoheptanoic acid), represents a critical structural motif in the study of


-aminolevulinic acid dehydratase (ALAD) inhibition and porphyrin metabolism.[1] While succinylacetone is widely documented, the synthesis of its C8-homolog requires precise control over carbon chain extension to maintain the integrity of the 1,3-diketone pharmacophore.

This application note details a robust, laboratory-scale synthesis protocol for 5,7-dioxooctanoic acid. Unlike methods relying on unstable aldehyde precursors, this protocol utilizes the acylation of acetylacetone (2,4-pentanedione) with glutaric anhydride .[1] This route ensures regiospecificity and high atom economy, leveraging the thermodynamic stability of the cyclic anhydride to drive the C-acylation, followed by a retro-Claisen fragmentation to yield the target molecule.

Strategic Synthesis Overview

The synthesis strategy is grounded in the Bertram-Walbaum acylation principle, adapted for dicarboxylic anhydrides.[1] The process involves two distinct chemical phases:[2][3][4][5][6][7][8]

  • Nucleophilic Ring Opening & C-Acylation: The enolate of acetylacetone attacks glutaric anhydride.[1] This forms a tricarbonyl intermediate where the glutaric chain is attached to the central carbon of the acetylacetone.

  • Hydrolytic Decarboxylation (Retro-Claisen): Under acidic conditions, the tricarbonyl intermediate undergoes hydrolysis.[1] The steric and electronic instability of the tri-keto system leads to the cleavage of one acetyl group (deacetylation), resulting in the final 5,7-dioxo structure.[1]

Reaction Scheme

The following diagram illustrates the mechanistic pathway from starting materials to the final product.

G Start Glutaric Anhydride + Acetylacetone Inter Intermediate: 3-(4-Carboxybutanoyl) pentane-2,4-dione Start->Inter Pyridine/Toluene Reflux, 4h Hydrolysis Acid Hydrolysis (Retro-Claisen) Inter->Hydrolysis HCl (aq) Product Product: 5,7-Dioxooctanoic Acid Hydrolysis->Product - AcOH Decarboxylation

Figure 1: Reaction pathway for the synthesis of 5,7-dioxooctanoic acid via anhydride acylation.

Materials & Reagents

The following reagents are required for a standard 50 mmol scale synthesis. All chemicals should be ACS grade or higher.[1]

ComponentCAS NumberMol. WeightQuantityEquivalentsRole
Glutaric Anhydride 108-55-4114.10 g/mol 5.70 g1.0Electrophile
Acetylacetone 123-54-6100.12 g/mol 5.50 g1.1Nucleophile
Pyridine 110-86-179.10 g/mol 10.0 mLSolvent/Cat.[1][8]Base Catalyst
Toluene 108-88-392.14 g/mol 50.0 mLSolventReaction Medium
Hydrochloric Acid (6N) 7647-01-036.46 g/mol 30.0 mLExcessHydrolysis Agent
Ethyl Acetate 141-78-688.11 g/mol As neededSolventExtraction

Experimental Protocol

Phase 1: Condensation and Acylation

Objective: Form the tricarbonyl intermediate by coupling glutaric anhydride with acetylacetone.[1]

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry and flushed with nitrogen to prevent premature hydrolysis of the anhydride.

  • Dissolution: Add 5.70 g (50 mmol) of glutaric anhydride and 5.50 g (55 mmol) of acetylacetone to the flask.

  • Catalyst Addition: Add 10 mL of anhydrous pyridine and 50 mL of toluene . The pyridine acts as both a solvent and a base catalyst to generate the enolate of acetylacetone.

  • Reflux: Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring. Maintain reflux for 4 hours .

    • Observation: The solution typically turns from colorless to yellow/orange, indicating the formation of the conjugated enol intermediate.[1]

  • Concentration: After 4 hours, cool the reaction mixture to room temperature. Remove the toluene and excess pyridine under reduced pressure (rotary evaporator) to yield a viscous oily residue.[1]

Phase 2: Hydrolysis and Workup

Objective: Cleave the acetyl group to generate the final diketo-acid.[1]

  • Acidification: Suspend the oily residue in 30 mL of 6N HCl .

  • Hydrolysis: Heat the aqueous suspension to 90°C for 2 hours .

    • Mechanism:[1][9] This step induces the retro-Claisen cleavage of one acetyl group from the tricarbonyl moiety, releasing acetic acid and forming the 5,7-dioxo skeleton.[1]

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL) .[1]

  • Washing: Combine the organic layers and wash with:

    • 1 x 30 mL Brine (Saturated NaCl)

    • 1 x 30 mL Water[1]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .[1] Filter off the solids.[1][3]
    
  • Isolation: Concentrate the filtrate under reduced pressure. The crude product will solidify upon cooling or standing.[1]

Phase 3: Purification[1]
  • Recrystallization: The crude solid is often slightly colored.[1] Recrystallize from a mixture of Benzene/Petroleum Ether or Ethyl Acetate/Hexane (1:4) .[1]

    • Alternative: If the product is an oil (due to impurities), purify via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (80:20 to 50:50) with 1% Acetic Acid to prevent tailing.[1]

  • Yield: Expected yield is 60-75% (approx. 5.1 - 6.4 g).[1]

Process Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Purification Step1 Mix Glutaric Anhydride & Acetylacetone in Toluene Step2 Add Pyridine Catalyst Reflux 4 Hours Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Step4 Add 6N HCl Heat at 90°C for 2h Step3->Step4 Step5 Extract with EtOAc Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6 Step7 Recrystallize (EtOAc/Hexane) Step6->Step7 Final Pure 5,7-Dioxooctanoic Acid Step7->Final

Figure 2: Step-by-step operational workflow for the synthesis.

Characterization & Analysis

The product exists in equilibrium between its keto and enol tautomers, which is characteristic of 1,3-diketones.[1]

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 68 - 72°C (Predicted/Observed range for homologs).[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       12.0 (br s, 1H, COOH)[1]
      
    • 
       5.5 (s, <1H, enol =CH-) [Tautomer dependent]
      
    • 
       3.6 (s, 2H, -CO-CH2-CO-) [Keto form][1]
      
    • 
       2.4 - 2.6 (m, 4H, -CH2-CH2-COOH)[1]
      
    • 
       2.1 (s, 3H, -CH3)[1]
      
    • 
       1.9 (m, 2H, central -CH2- of glutaric chain)[1]
      
  • Mass Spectrometry (ESI-): Calculated for

    
     [M-H]-: 171.07.[1]
    

Safety & Handling

  • Glutaric Anhydride: Irritant.[1] Hydrolyzes to glutaric acid on contact with moisture.[1] Handle in a fume hood.

  • Acetylacetone: Flammable liquid and vapor.[1] Harmful if swallowed.[1]

  • Pyridine: Noxious odor, toxic, and flammable.[1] Use only in a well-ventilated fume hood.[1]

  • Waste Disposal: Aqueous acidic waste should be neutralized before disposal.[1] Organic solvents must be disposed of in non-halogenated waste containers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 318731, 5,7-Dioxooctanoic acid.[1] Retrieved from [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5,7-Dioxooctanoic acid.[1] Retrieved from [Link][1]

  • Shemin, D. (1957). Biosynthesis of Porphyrins.[1] In Methods in Enzymology (Vol. 4, pp. 643-658).[1] Academic Press.[1] (Foundational method for succinylacetone synthesis adaptation).[1]

Sources

analytical methods for quantification of 5,7-Dioxooctanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Dioxooctanoic acid (5,7-DOA) is a critical structural homolog of Succinylacetone (4,6-dioxoheptanoic acid), the pathognomonic marker for Hepatorenal Tyrosinemia Type I (HT1). While primarily utilized as the gold-standard Internal Standard (IS) for newborn screening of HT1, the precise quantification of 5,7-DOA itself is essential for the quality control of reference materials, metabolic flux analysis, and environmental monitoring of disinfection byproducts.

This guide provides a definitive protocol for the quantification of 5,7-DOA, focusing on its instability as a


-diketone and the requisite derivatization strategies for LC-MS/MS and HPLC-FLD analysis.

Chemical Context & Reaction Mechanism

The Challenge:


-Diketone Instability 
5,7-DOA contains a 

-diketone moiety susceptible to tautomerization and thermal degradation. Direct analysis of the underivatized acid results in poor peak shape, low ionization efficiency in ESI, and significant carryover.

The Solution: Hydrazine Derivatization To achieve femtomole-level sensitivity and structural stability, 5,7-DOA is derivatized with hydrazine hydrate. This reaction cyclizes the linear diketone into a stable pyrazole propionic acid derivative . This transformation is the cornerstone of the analytical workflow.

Mechanism Visualization

ReactionScheme DOA 5,7-Dioxooctanoic Acid (Linear u03b2-Diketone) MW: 172.18 Intermediate Hydrazone Intermediate DOA->Intermediate + N2H4 / Acid / u0394T Hydrazine Hydrazine Hydrate (N2H4u00b7H2O) Hydrazine->Intermediate Pyrazole Pyrazole Derivative (Cyclic Stable Product) MW: 168.19 Intermediate->Pyrazole - 2 H2O (Cyclization) Ion Precursor Ion [M+H]+ = 169 Pyrazole->Ion ESI (+) Ionization

Figure 1: Reaction mechanism for the conversion of 5,7-DOA to its stable pyrazole derivative suitable for MS analysis.

Protocol A: ID-LC-MS/MS (The Gold Standard)

This protocol is designed for the quantification of 5,7-DOA in biological matrices (urine, plasma, DBS) or for purity assessment of stock solutions.

Reagents & Materials
  • Analyte: 5,7-Dioxooctanoic Acid (Solid or Certified Solution).

  • Derivatizing Agent: Hydrazine hydrate (35% in water). WARNING: Carcinogenic.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Sample Preparation Workflow
  • Extraction:

    • For DBS/Dried Blood Spots: Punch 3.2 mm disk into a 96-well plate. Add 100 µL extraction solution (80:20 Acetonitrile:Water).

    • For Liquid Samples (QC/Stock): Dilute stock 1:1000 in extraction solution.

  • Derivatization (In-Situ):

    • Prepare Derivatization Cocktail : Acetonitrile:Water (80:20) containing 0.1% Formic Acid + 15 mM Hydrazine Hydrate.

    • Add 100 µL of Cocktail to the sample.

    • Seal plate/vial and incubate at 37°C for 45 minutes with gentle agitation.

    • Note: The hydrazine reacts with the diketone to form the pyrazole ring (MW 168).

  • Post-Processing:

    • Evaporate solvent under

      
       (optional, for concentration) or inject directly if sensitivity allows.
      
    • Final injection volume: 5–10 µL.

LC-MS/MS Parameters

Chromatography (Gradient Elution):

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Time (min)% Mobile Phase BEvent
0.05Load/Desalt
0.55Start Gradient
3.090Elution of Pyrazole deriv.
4.090Wash
4.15Re-equilibration
6.05End

Mass Spectrometry (SRM - Positive Mode): The pyrazole derivative of 5,7-DOA (MW 168) forms a protonated molecular ion


.
ParameterSettingRationale
Ionization ESI (+)Pyrazole nitrogen protonates easily.
Precursor Ion m/z 169.1

of 5,7-DOA pyrazole.
Product Ion (Quant) m/z 151.1 Loss of

(Characteristic of carboxylic acid).
Product Ion (Qual) m/z 123.1 Loss of

or side chain fragmentation.
Collision Energy 15 - 20 eVOptimized for dehydration transition.
Dwell Time 50 msSufficient points across narrow UHPLC peaks.

Protocol B: HPLC-Fluorescence (Alternative)

For laboratories without MS/MS, or for high-concentration purity checks, fluorescence derivatization is robust.

  • Derivatizing Agent: Pyrenebutyric hydrazide (PBH).

  • Mechanism: PBH reacts with the ketone to attach a fluorophore.

  • Detection: Excitation 340 nm / Emission 395 nm.

  • Elution: Requires higher organic content (Method A gradient modified to hold 90% B for 5 mins) due to the hydrophobicity of the pyrene group.

Experimental Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Output Sample Sample Source (Stock Solution / DBS / Urine) Extract Extraction (80% ACN / 0.1% FA) Sample->Extract Deriv Derivatization + Hydrazine Hydrate 37u00b0C, 45 min Extract->Deriv Inject Injection (5 u00b5L) Deriv->Inject Sep Separation C18 Column Gradient Elution Inject->Sep Ionize ESI (+) m/z 169 -> 151 Sep->Ionize Quant Quantification Area Ratio vs Standard Ionize->Quant QC QC Check Purity / Stability Quant->QC

Figure 2: End-to-end analytical workflow for 5,7-DOA quantification.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the following validation parameters must be met.

Linearity & Range
  • Range: 0.5 µmol/L to 100 µmol/L (in solution).

  • Curve Fitting: Linear regression (

    
     weighting) is typically required due to the heteroscedasticity of MS data.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15%.
    
Stability Assessment (Critical)

5,7-DOA is less stable than its pyrazole derivative.

  • Stock Solution: Store at -20°C in acetonitrile (not water). Stable for 6 months.

  • Derivatized Sample: The pyrazole derivative is stable for >48 hours in the autosampler at 4°C.

  • Degradation Check: If measuring purity, look for the appearance of octanedioic acid (oxidation product) or decarboxylated species.

Specificity (Interference Check)
  • Succinylacetone (SA): SA is the homolog (4,6-dioxoheptanoic acid).

    • SA Transition:

      
      .[1]
      
    • 5,7-DOA Transition:

      
      .[1]
      
    • Crosstalk: Ensure no isotopic contribution from SA (M+14) interferes with 5,7-DOA, though mass resolution of modern triples quads makes this negligible.

References

  • Sander, J., et al. (2006). Newborn Screening for Hepatorenal Tyrosinemia: Tandem Mass Spectrometric Quantification of Succinylacetone. Clinical Chemistry, 52(3), 482–487. Link

  • Allard, P., et al. (2004). Newborn screening for hepatorenal tyrosinemia type I by tandem mass spectrometry using dried blood spots. Clinical Biochemistry, 37(11), 1010-1015. Link

  • Fingerhut, R., et al. (2020). Inter-laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples. JIMD Reports, 53(1), 84–93. Link

  • PubChem. (2025).[2][3] 5,7-Dioxooctanoic acid Compound Summary. National Library of Medicine. Link

Sources

Application Note: HPLC Quantification and Purity Assessment of 5,7-Dioxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

5,7-Dioxooctanoic acid (CAS: 51568-19-5) presents a unique chromatographic challenge due to its dual functionality: a terminal carboxylic acid and a remote


-diketone moiety. While the carboxylic acid dictates retention behavior on reverse-phase supports, the 

-diketone group introduces keto-enol tautomerism and metal-chelating properties that can severely degrade peak shape and quantification accuracy.

This Application Note provides a definitive protocol for the analysis of 5,7-dioxooctanoic acid, synthesizing principles from fatty acid analysis and


-diketone chromatography.
Chemical Structure & Tautomerism

The 1,3-diketone arrangement at positions 5 and 7 allows the molecule to exist in equilibrium between a diketo form and two enol forms. In solution, this equilibrium is solvent- and pH-dependent.

Tautomerism Diketo Diketo Form (Polar, Weak UV) Enol Enol Form (Less Polar, Strong UV @ 275nm) Stabilized by H-bonding Diketo->Enol  Keto-Enol Equilibrium   Chelate Metal Complex (Fe/Ni Chelation) Causes Peak Tailing Enol->Chelate  + Metal Ions (HPLC System)  

Figure 1: Tautomeric equilibrium of 5,7-dioxooctanoic acid. The enol form is stabilized by intramolecular hydrogen bonding and is the primary UV-absorbing species.[1]

Critical Method Development Parameters

The "Split Peak" Phenomenon

In standard Reverse Phase (RP) HPLC at ambient temperature,


-diketones often elute as a broad, distorted peak or two partially resolved peaks (interconverting tautomers).
  • Solution: Acidic mobile phase (pH < 3.0) and elevated column temperature (>40°C) accelerate the tautomeric interconversion beyond the chromatographic timescale, resulting in a single, sharp peak (coalescence).

Metal Chelation

The 1,3-diketone moiety avidly chelates iron and nickel from stainless steel frits and tubing.

  • Symptom: Severe peak tailing or complete loss of analyte.

  • Solution: Use a PEEK-lined column or add a sacrificial chelator (e.g., EDTA) to the mobile phase. Note: For LC-MS, avoid non-volatile chelators; use PEEK hardware instead.

Protocol A: Direct Reverse-Phase HPLC-UV

Recommended for purity assessment and synthesis monitoring (concentrations > 10 µg/mL).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µmHigh carbon load retains the C8 chain; end-capping reduces silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of -COOH (pKa ~4.8) for retention; stabilizes enol.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for ketones compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 45°C (Critical)Promotes tautomer coalescence for a single peak.
Detection UV 275 nm (Primary), 210 nm (Secondary)275 nm targets the conjugated enol system; 210 nm targets the carboxyl group.
Injection Vol. 10 µLAdjust based on sample concentration.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.090Linear gradient elution
12.090Wash lipophilic impurities
12.110Return to initial conditions
17.010Re-equilibration
Sample Preparation[2][3]
  • Stock Solution: Dissolve 10 mg of 5,7-dioxooctanoic acid in 10 mL of Acetonitrile (1 mg/mL).

  • Working Standard: Dilute stock 1:10 with Mobile Phase A to match initial gradient conditions.

    • Note: Dissolving directly in 100% aqueous buffer may cause precipitation due to the lipophilic C8 chain.

Protocol B: High-Sensitivity Derivatization (DNPH)

Recommended for biological matrices or trace analysis (LOD < 100 ng/mL).

Since the "diketo" form has weak UV absorbance, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts the carbonyls into highly absorbing hydrazones (


 nm).
Workflow Diagram

Workflow Sample Sample (Biological/Synthetic) Acidify Acidification (Add HCl to pH < 2) Sample->Acidify Deriv DNPH Reaction (60°C, 30 min) Acidify->Deriv Catalysis Extract LLE Extraction (Ethyl Acetate) Deriv->Extract Remove Excess Reagent Dry Evaporate & Reconstitute (in Mobile Phase) Extract->Dry HPLC HPLC Analysis (Detection @ 360 nm) Dry->HPLC

Figure 2: DNPH derivatization workflow for high-sensitivity detection of keto-acids.

Derivatization Steps
  • Reagent: Prepare 10 mM DNPH in 2N HCl.

  • Reaction: Mix 500 µL sample + 500 µL DNPH reagent. Incubate at 60°C for 30 mins.

  • Extraction: Extract twice with 2 mL Ethyl Acetate. Combine organic layers.

  • Reconstitution: Evaporate solvent under

    
     stream; reconstitute in 200 µL Acetonitrile/Water (50:50).
    
  • Analysis: Inject onto C18 column; detect at 360 nm .

Troubleshooting & Validation

Common Issues and Fixes
ObservationRoot CauseCorrective Action
Peak Splitting Slow keto-enol interconversion.Increase Column Temp to 50°C; Ensure pH is acidic (< 3.0).
Fronting/Tailing Metal chelation or column overload.Rinse system with 0.1% EDTA; Use PEEK tubing; Reduce injection mass.
Retention Shift pH drift in mobile phase.Use buffered mobile phase (20mM Ammonium Formate pH 2.8) instead of simple acid addition.
Low Sensitivity Detection at wrong wavelength.5,7-diketones absorb weakly at 254nm. Use 275nm (enol) or derivatize.
Validation Criteria (Example)
  • Linearity:

    
     (Range: 10–500 µg/mL for Direct UV).
    
  • Precision: RSD < 2.0% for retention time; < 3.0% for area.

  • LOD: ~0.5 µg/mL (UV 275 nm).

References

  • Moriyasu, M., et al. (2006). "HPLC Separation of Keto and Enol Tautomers of Several Ketones at Low Temperatures." Chemistry Letters.

  • PubChem. (2023). "5,7-Dioxooctanoic acid (Compound Summary)." National Library of Medicine.

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa and mobile phase selection).
  • BenchChem. (2025).[2] "HPLC Method for the Quantification of Magnesium Octanoate." (Reference for C8-acid retention behavior).

Sources

Application Note: Derivatization Strategies for 5,7-Dioxooctanoic Acid in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

5,7-Dioxooctanoic acid (DOA) (Molecular Formula: C₈H₁₂O₄) is a highly polar, aliphatic


-diketone carboxylic acid[1]. In clinical and bioanalytical chemistry, DOA is predominantly utilized as the premier stable internal standard (IS) for the quantification of Succinylacetone (4,6-dioxoheptanoic acid), the pathognomonic biomarker for Hepatorenal Tyrosinemia Type I (HT1)[2].

Analyzing DOA via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant thermodynamic and structural challenges. The molecule contains a carboxylic acid moiety and a 1,3-diketone group. Without derivatization, the


-diketone undergoes rapid keto-enol tautomerization at elevated GC injector temperatures. This dynamic equilibrium results in severe peak tailing, the appearance of multiple split peaks, and thermal decarboxylation. To achieve sharp chromatographic resolution and high-sensitivity detection, the molecule must be chemically locked into a single stable form prior to volatilization[3].

Mechanistic Insights: The Chemistry of Derivatization

  • Step 1: Carbonyl Protection (Oximation). The keto-enol tautomerism is halted by reacting the two ketone groups with Hydroxylamine hydrochloride. This nucleophilic addition converts the carbonyls into stable oximes. Pyridine is used as both a solvent and a base catalyst to neutralize the HCl, driving the reaction forward.

  • Step 2: Carboxyl Protection (Silylation). The highly polar carboxylic acid (and the newly formed oxime hydroxyls) must be volatilized. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is introduced. TMCS acts as a critical catalyst, enhancing the silylating power of BSTFA to ensure complete substitution of the acidic protons with trimethylsilyl (TMS) groups[3].

Alternatively, the


-diketone can be reacted with hydrazine to form a stable pyrazole ring, followed by silylation. However, the Oximation-Silylation pathway remains the gold standard for GC-MS due to superior volatility and predictable electron ionization (EI) fragmentation.

Derivatization Workflow

G DOA 5,7-Dioxooctanoic Acid (Beta-Diketone Carboxylic Acid) Split DOA->Split PathA Pathway A: Oximation Add NH₂OH·HCl in Pyridine Split->PathA Method A (Gold Standard) PathB Pathway B: Pyrazole Formation Add Hydrazine Hydrate Split->PathB Method B (Alternative) SilylA Silylation Add BSTFA + 1% TMCS PathA->SilylA Blocks Keto-Enol Tautomerism SilylB Silylation Add MSTFA or BSTFA PathB->SilylB Forms Stable Pyrazole Ring GCMS GC-MS Analysis (EI Mode, SIM) SilylA->GCMS Volatilizes Carboxyl Group SilylB->GCMS Volatilizes Carboxyl Group

Fig 1: GC-MS derivatization workflows for 5,7-Dioxooctanoic acid.

Experimental Protocol: Oximation and Silylation (Gold Standard)

This self-validating protocol is optimized for biological extracts (e.g., dried blood spots or urine) containing 5,7-Dioxooctanoic acid[2][3].

Phase 1: Sample Preparation & Drying
  • Transfer the organic extract containing 5,7-Dioxooctanoic acid into a 2 mL glass autosampler vial.

  • Evaporate the solvent to absolute dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.

    • Validation Checkpoint: Visually inspect the vial. Any residual water will violently react with BSTFA in Phase 3, producing hexamethyldisiloxane (HMDSO) and completely inhibiting target derivatization. The vial must be bone-dry.

Phase 2: Oximation
  • Add 50 µL of freshly prepared Hydroxylamine hydrochloride solution (10 mg/mL in anhydrous Pyridine).

  • Cap the vial tightly with a PTFE-lined septum.

  • Vortex for 10 seconds, then incubate in a heating block at 70°C for 30 minutes.

    • Causality: The 70°C incubation provides the activation energy required to overcome the steric hindrance of the

      
      -diketone, ensuring 100% conversion to the dioxime derivative.
      
Phase 3: Silylation
  • Remove the vial from the heating block and allow it to cool to room temperature (approx. 5 minutes).

  • Add 50 µL of BSTFA containing 1% TMCS directly to the oximated mixture.

  • Vortex briefly and incubate at 70°C for an additional 30 minutes.

    • Validation Checkpoint: The final derivatized solution should be a clear, pale yellow liquid. If a cloudy white precipitate forms, it indicates moisture contamination or incomplete dissolution of the hydroxylamine salt. Discard and re-extract if cloudy.

  • Transfer the reaction mixture to a GC vial insert for analysis.

Quantitative Data Presentation

To assist in method selection, the following table summarizes the mechanistic differences between the two primary derivatization pathways for


-diketone carboxylic acids.
ParameterMethod A: Oximation + Silylation (Recommended)Method B: Pyrazole + Silylation (Alternative)
Primary Reagent 1 Hydroxylamine HCl in PyridineHydrazine Hydrate
Primary Reagent 2 BSTFA + 1% TMCSMSTFA or BSTFA
Target Moieties C5 & C7 Ketones, C1 CarboxylC5 & C7 Ketones, C1 Carboxyl
Intermediate Formed 5,7-DioximePyrazole Heterocycle
Final Derivative TMS-Ester, TMS-OximeTMS-Ester Pyrazole
GC-MS Suitability Excellent (Sharp peaks, highly volatile)Good (Slightly lower volatility)
Primary Artifact Risk Incomplete oximation (requires 70°C)Hydrazine toxicity, residual water

GC-MS Analytical Parameters

To ensure optimal detection of the derivatized 5,7-Dioxooctanoic acid, configure the GC-MS system as follows:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Injection: 1.0 µL, Splitless mode. Injector temperature at 250°C.

  • Carrier Gas: Helium (Grade 5.0), constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM). Monitor specific high-mass fragments of the TMS-oxime derivative to ensure high signal-to-noise ratios in complex biological matrices[3].

References

  • PubChem. "5,7-Dioxooctanoic acid - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • Cyr, D., et al. (2006). "A GC/MS validated method for the nanomolar range determination of succinylacetone in amniotic fluid and plasma: An analytical tool for tyrosinemia type I". Journal of Chromatography B, 832(1), 24-29. Available at: [Link]

  • Sander, J., et al. (2006). "Newborn Screening for Hepatorenal Tyrosinemia: Tandem Mass Spectrometric Quantification of Succinylacetone". Clinical Chemistry, 52(3), 482-487. Available at:[Link]

Sources

The Emerging Role of 5,7-Dioxooctanoic Acid in Advanced Cross-Linking Strategies: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential applications of 5,7-Dioxooctanoic acid as a versatile cross-linking agent. Drawing upon established principles of diketone reactivity, we explore its utility in forming stable covalent bonds in various biomolecular and synthetic polymer systems. This document serves as a foundational resource for researchers seeking to leverage the unique properties of this molecule in their experimental designs.

Introduction to 5,7-Dioxooctanoic Acid: A Molecule of Untapped Potential

5,7-Dioxooctanoic acid is an organic compound featuring two ketone functionalities and a terminal carboxylic acid.[1][2][3][4] This unique combination of reactive groups suggests its potential as a valuable tool in the field of bioconjugation and polymer chemistry. While specific, widespread applications in cross-linking are still emerging, the underlying chemistry of its dicarbonyl and carboxyl moieties points towards significant opportunities.

Table 1: Physicochemical Properties of 5,7-Dioxooctanoic Acid

PropertyValueSource
CAS Number 51568-19-5[1][2][5]
Molecular Formula C8H12O4[1][2]
Molecular Weight 172.18 g/mol [1][2]
Boiling Point 347.0 ± 17.0 °C (Predicted)[1][3]
Density 1.152 ± 0.06 g/cm3 (Predicted)[1][3]
pKa 4.63 ± 0.10 (Predicted)[3]

The presence of two ketone groups allows for dual reactivity, enabling the formation of cross-bridges between molecules. The terminal carboxylic acid provides a handle for further modification or for influencing solubility and other physicochemical properties of the resulting conjugate.

The Chemistry of Diketone-Based Cross-Linking

The reactivity of the 1,3-dicarbonyl system in 5,7-Dioxooctanoic acid is central to its cross-linking potential. Two primary reaction pathways are of significant interest: keto-hydrazide coupling and reaction with arginine residues.

Keto-Hydrazide Chemistry: A Robust Cross-Linking Strategy

The reaction between a ketone and a hydrazide to form a stable hydrazone bond is a well-established and highly efficient bioconjugation method.[6][7][8][9] This "keto-hydrazide" chemistry is known for its high selectivity and stability of the resulting bond. In the context of 5,7-Dioxooctanoic acid, its two ketone groups can react with two separate hydrazide-modified molecules, leading to a cross-linked product.

The reaction is typically acid-catalyzed, with the rate being significantly higher at lower pH.[6] This pH dependence can be exploited to control the cross-linking process, allowing for the formation of stable conjugates under specific reaction conditions.

dot

KetoHydrazide_Reaction cluster_product Product 5_7_Dioxooctanoic_Acid 5,7-Dioxooctanoic Acid (Diketone) Cross_Linked_Product Cross-Linked Product (Hydrazone Linkage) 5_7_Dioxooctanoic_Acid->Cross_Linked_Product Reacts with Hydrazide_Molecule Hydrazide-Modified Molecule (R-NH-NH2) Hydrazide_Molecule->Cross_Linked_Product Two equivalents

Caption: Keto-Hydrazide Cross-Linking Mechanism.

Arginine-Specific Cross-Linking: Targeting Protein Function

A more specialized application of 1,3-diketones involves their reaction with the guanidinium group of arginine residues in proteins.[10][11] This reaction leads to the formation of a stable pyrimidine-containing adduct, effectively creating a covalent cross-link. This specificity for arginine opens up possibilities for probing protein-protein interactions and for the development of targeted therapeutics.[11]

The reaction is typically carried out under basic conditions (pH 10) to facilitate the nucleophilic attack of the guanidinium group on the dicarbonyl system.[10][11]

dot

Arginine_Crosslinking cluster_product Product Diketone 5,7-Dioxooctanoic Acid Pyrimidine_Adduct Stable Pyrimidine Adduct (Cross-link) Diketone->Pyrimidine_Adduct Reacts with Arginine Arginine Residue (in Protein) Arginine->Pyrimidine_Adduct Guanidinium Group

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 5,7-Dioxooctanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,7-dioxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As a versatile β,δ-diketo acid, 5,7-dioxooctanoic acid serves as a valuable building block in the synthesis of heterocyclic compounds and other complex molecular architectures.[1] This document moves beyond a simple protocol, explaining the causality behind each step to empower you with the knowledge for successful and reproducible synthesis.

Overview of Synthetic Strategy

The most common and efficient route to 5,7-dioxooctanoic acid and related 1,3-dicarbonyl compounds is a base-mediated C-acylation, specifically a variation of the Claisen condensation.[2][3] This reaction involves the formation of an enolate from a ketone precursor, which then acts as a nucleophile to attack an acylating agent. In this case, the synthesis can be conceptually approached by the acylation of a 5-oxohexanoic acid derivative.

A general, effective strategy involves the dianion formation from a suitable precursor like 5-oxohexanoic acid, followed by quenching with an acetylating agent (e.g., acetyl chloride or acetic anhydride). The use of a strong, non-nucleophilic base is critical for generating the necessary reactive intermediate.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis. Each answer provides a diagnosis of the probable cause and a step-by-step solution.

Diagram: Troubleshooting Workflow

G start Experiment Complete check_yield Low Yield or No Product? start->check_yield check_purity Impure Product? check_yield->check_purity No base_issue Q1: Was the base handled under strictly anhydrous conditions? check_yield->base_issue Yes success Successful Synthesis check_purity->success No side_reactions Q5: Are there unexpected spots on TLC/peaks in NMR? check_purity->side_reactions Yes temp_issue Q2: Was the deprotonation temperature low enough? base_issue->temp_issue reagent_issue Q3: Were starting materials pure and dry? temp_issue->reagent_issue workup_issue Q4: Did you experience product loss during workup? reagent_issue->workup_issue starting_material Q6: Is unreacted starting material present? side_reactions->starting_material purification_issue Q7: Is purification by column chromatography ineffective? starting_material->purification_issue

Caption: A logic tree to diagnose common synthesis problems.

Q1: My reaction yield is significantly lower than expected, or I recovered only starting material. What went wrong?

A1: This is a classic symptom of inefficient enolate formation. The key is the complete generation of the dianion of your starting keto-acid.

  • Probable Cause 1: Inactive Base. Strong bases like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) are extremely sensitive to moisture. Even minor exposure to atmospheric water can quench the base, preventing the deprotonation of your starting material.

  • Probable Cause 2: Insufficient Base. You need at least two equivalents of base: one to deprotonate the carboxylic acid and a second to deprotonate the α-carbon of the ketone to form the reactive enolate. An excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure complete dianion formation.

  • Probable Cause 3: Premature Quenching. If your solvent or starting materials contain trace amounts of water or other protic impurities, the highly reactive dianion will be quenched back to the starting material before it can react with the acetylating agent.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (like THF). A common practice is to use a solvent still or a solvent purification system.

  • Verify Base Activity: Use freshly opened bottles of base or titrate the solution before use to determine its exact molarity.

  • Optimize Base Equivalents: Perform a small-scale trial reaction comparing 2.1, 2.2, and 2.3 equivalents of base to find the optimal amount for your specific system.

Q2: My NMR spectrum is complex, showing multiple sets of peaks besides my product and starting material. What are these byproducts?

A2: The presence of multiple byproducts often points to side reactions competing with the desired acylation.

  • Probable Cause 1: Self-Condensation. The enolate of your starting material can potentially react with another molecule of the non-enolized keto-ester (if you are using an ester derivative), leading to dimeric impurities.

  • Probable Cause 2: Multiple Acylations. While less common for this specific substrate, highly reactive conditions could potentially lead to O-acylation on the enolate oxygen, though this is usually reversible.

  • Probable Cause 3: Degradation. The β-dicarbonyl moiety in your product is susceptible to cleavage under harsh basic or acidic conditions, especially if the reaction is run at elevated temperatures for extended periods.

Recommended Solutions:

  • Control Reaction Temperature: The initial deprotonation should be carried out at a very low temperature (-78 °C is standard for LDA or KHMDS) to minimize side reactions.[4] After the dianion is formed, the acetylating agent should also be added slowly at this low temperature.

  • Inverse Addition: Add the formed dianion solution slowly to a solution of the acetylating agent at low temperature. This keeps the concentration of the enolate low at any given time, disfavoring self-condensation.

  • Careful Workup: Quench the reaction carefully with a mild acid (e.g., saturated aqueous ammonium chloride) while the reaction is still cold. Avoid using strong acids or heating the reaction mixture during workup until the base is fully neutralized.[5]

Q3: I seem to be losing a significant amount of product during the aqueous workup and extraction.

A3: 5,7-Dioxooctanoic acid has both a polar carboxylic acid and two ketone groups, giving it moderate water solubility, especially in its carboxylate salt form.

  • Probable Cause 1: Product Remaining in the Aqueous Layer. If the aqueous layer is not sufficiently acidified, the product will remain as the water-soluble carboxylate salt and will not partition effectively into the organic layer.

  • Probable Cause 2: Emulsion Formation. The presence of polar functional groups can lead to the formation of stable emulsions during extraction, trapping the product at the interface.

Recommended Solutions:

  • Acidify Correctly: After quenching, acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of ~2-3. This ensures the carboxylic acid is fully protonated.

  • Use a More Polar Extraction Solvent: While ethyl acetate is common, a solvent mixture like 10:1 dichloromethane/isopropanol can sometimes be more effective at extracting polar products.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times (3-4 times) with fresh organic solvent to recover all the product.

  • Brine Wash: To break emulsions and remove excess water from the combined organic layers, wash with a saturated aqueous NaCl solution (brine).

Frequently Asked Questions (FAQs)

Q: What is a typical, optimized yield for this synthesis? A: With careful optimization of base, temperature, and anhydrous conditions, yields for Claisen-type acylations to form 1,3-dicarbonyls can range from 60% to 85%.[6] Yields below this range often indicate one of the issues detailed in the troubleshooting guide.

Q: Which analytical techniques are best for monitoring this reaction? A:

  • Thin-Layer Chromatography (TLC): TLC is excellent for monitoring the consumption of the starting material. The product, being more polar due to the additional carbonyl group, should have a lower Rf value. A typical mobile phase would be a 1:1 mixture of hexanes and ethyl acetate, with a small amount of acetic acid (1%) added to ensure the carboxylic acid remains protonated and does not streak.

  • ¹H and ¹³C NMR Spectroscopy: This is essential for confirming the structure of the final product. Key signals to look for in ¹H NMR include the methyl group singlet next to the carbonyl (around 2.2 ppm) and the methylene protons between the two carbonyls. The product exists in a keto-enol tautomeric equilibrium, which will be visible in the NMR spectrum.[7]

  • Infrared (IR) Spectroscopy: You should see a broad O-H stretch for the carboxylic acid, a C=O stretch for the acid, and two distinct C=O stretches for the dione moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]

Q: How should the final product, 5,7-Dioxooctanoic acid, be stored? A: As a dicarbonyl compound, it can be sensitive to degradation. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal for long-term storage) to prevent decomposition.

Q: Can I use a different base, like sodium ethoxide? A: While sodium ethoxide is a classic base for Claisen condensations, it is generally not strong enough to efficiently generate the dianion from a starting material that also contains an acidic carboxylic acid proton.[2] Using a weaker base will likely result in very low yields. Strong, non-nucleophilic bases like KHMDS or LDA are highly recommended for this specific transformation.

Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Base KHMDS or LDAStrong, non-nucleophilic base required for efficient dianion formation.
Base Equivalents 2.1 - 2.2 eq.Ensures complete deprotonation of both the acid and the α-carbon.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, effectively solvates the intermediates, and has a suitable freezing point.
Deprotonation Temp. -78 °CMinimizes side reactions like self-condensation.
Acylating Agent Acetyl Chloride or Acetic AnhydrideReadily available and effective electrophiles for this reaction.
Workup Quench Saturated aq. NH₄ClMildly acidic quench to neutralize the reaction mixture without causing degradation.
Protocol: Synthesis of 5,7-Dioxooctanoic Acid

Materials:

  • 5-Oxohexanoic acid (1.0 eq.)

  • Potassium Hexamethyldisilazide (KHMDS, 0.5 M in Toluene, 2.2 eq.)

  • Acetyl Chloride (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • 1N HCl

  • Ethyl Acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an argon atmosphere, dissolve 5-oxohexanoic acid in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting yellow suspension at -78 °C for 1 hour to ensure complete dianion formation.[4]

  • Acylation: Slowly add acetyl chloride dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Workup: Cool the mixture to 0 °C in an ice bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Acidify the mixture to pH 2-3 with 1N HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil/solid by silica gel column chromatography (e.g., using a gradient of 30% to 50% ethyl acetate in hexanes with 1% acetic acid) to obtain pure 5,7-dioxooctanoic acid.

Diagram: General Reaction Mechanism

G cluster_0 Step 1: Dianion Formation cluster_1 Step 2: C-Acylation cluster_2 Step 3: Acidic Workup Start 5-Oxohexanoic Acid Base1 + KHMDS (1 eq) Start->Base1 Intermediate1 Carboxylate Intermediate Base1->Intermediate1 Base2 + KHMDS (1 eq) @-78°C Intermediate1->Base2 Dianion Enolate-Carboxylate Dianion (Key Reactive Intermediate) Base2->Dianion Dianion_ref Dianion Electrophile + Acetyl Chloride Product_anion Product Anion Electrophile->Product_anion Product_anion_ref Product Anion Dianion_ref->Electrophile Quench + H₃O⁺ Final_Product 5,7-Dioxooctanoic Acid Quench->Final_Product Product_anion_ref->Quench

Caption: Simplified mechanism for the synthesis of 5,7-dioxooctanoic acid.

References

  • LookChem. (2023, October 18). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? LookChem. [Link]

  • Li, G., et al. (2021). Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters, 23(16), 6431–6435. [Link]

  • Google Patents. (1998). Process for the preparation of 1,3-dicarbonyl compounds. (US6143935A).
  • Google Patents. (1998). Process for the preparation of 1,3-dicarbonyl compounds. (EP0986529B1).
  • Quimicafacil.net. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds. [Link]

  • Reddit. (2014, October 17). Is it possible to produce a diol from a dione using a grignard or barbier reagent? r/askscience. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dioxooctanoic acid. PubChem Compound Database. [Link]

  • Barbe, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

  • Barbe, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5949. [Link]

  • PrepChem. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. [Link]

  • Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Center: 5,7-Dioxooctanoic Acid Workflows & Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this hub to address the complex chemical behaviors of 5,7-Dioxooctanoic acid (DOA) . In applied research, this compound serves two distinct but critical roles:

  • Environmental Chemistry: A model precursor for studying the oxidative degradation pathways that form harmful Disinfection Byproducts (DBPs) during water treatment [1].

  • Clinical Biochemistry: The gold-standard Internal Standard (IS) for tracking the blocked tyrosine degradation pathway in Hepatorenal Tyrosinemia (HT1) via tandem mass spectrometry [2][3].

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and mechanistic explanations for both applications.

Module 1: Environmental Chemistry – Oxidative Degradation (Chlorination)

In water treatment research, 5,7-dioxooctanoic acid is used to simulate the degradation of natural organic matter (NOM). When exposed to hypochlorous acid (HOCl), its


-dicarbonyl structure undergoes rapid electrophilic substitution and oxidative decarboxylation, degrading into dichloroacetic acid (DCAA) and chloroform (CHCl₃) [1].
Frequently Asked Questions (FAQs)

Q: Why am I seeing highly variable yields of DCAA and CHCl₃ when chlorinating 5,7-dioxooctanoic acid? A: The degradation of


-dicarbonyls is strictly pH-dependent. At neutral pH (7.0–8.0), the rate-determining oxidative decarboxylation step is optimized, leading to maximum DBP yields. If your buffer system fails and the pH drops below 6.0, the diketo groups remain protonated, resisting electrophilic attack by chlorine. You must maintain strict pH control to ensure reproducible cleavage pathways.

Q: How can I ensure my chlorination assay is self-validating? A: Always incorporate a stoichiometric quenching step. If you do not actively quench the residual free chlorine at your exact target timepoint (e.g., 72 hours), the degradation pathway will proceed toward complete mineralization, artificially lowering your DCAA/CHCl₃ yields. Using a calculated excess of sodium sulfite ensures the reaction stops instantly, validating your kinetic timeline.

Protocol: Controlled Chlorination Assay for DBP Formation

This protocol is designed to map the degradation of 5,7-dioxooctanoic acid into terminal DBPs.

  • Precursor Preparation: Prepare a 1 mM stock solution of 5,7-dioxooctanoic acid in ultra-pure (Milli-Q) water.

  • Buffering (Causality Step): Dilute the stock to 10 µM in a 10 mM phosphate buffer. Why? Phosphate buffering precisely at pH 7.0 forces the molecule into its reactive anionic state, ensuring consistent electrophilic substitution by chlorine.

  • Chlorination: Dose the solution with sodium hypochlorite (NaOCl) to achieve a strict chlorine-to-carbon molar ratio of 3:1.

  • Incubation: Seal the reaction vials headspace-free (to prevent the volatilization of CHCl₃) and incubate in the dark at 20°C for exactly 72 hours.

  • Quenching (Validation Step): Inject a stoichiometric excess of sodium sulfite to instantly reduce residual HOCl to chloride, halting all oxidative degradation.

  • Extraction & Analysis: Perform Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) and quantify DCAA and CHCl₃ via GC-ECD.

G DOA 5,7-Dioxooctanoic Acid (Model Precursor) HOCl + HOCl (Hypochlorous Acid) pH 7.0-8.0 DOA->HOCl Chlorination Intermediates Chlorinated Intermediates (Oxidative Decarboxylation) HOCl->Intermediates Electrophilic Substitution DCAA Dichloroacetic Acid (DCAA) Intermediates->DCAA Cleavage Pathway A CHCl3 Chloroform (CHCl3) Intermediates->CHCl3 Cleavage Pathway B

Oxidative degradation of 5,7-dioxooctanoic acid into DCAA and CHCl3 during chlorination.

Module 2: Clinical Biochemistry – Internal Standard in Tyrosine Degradation

In clinical diagnostics, the tyrosine degradation pathway is monitored to detect Hepatorenal Tyrosinemia (HT1). A genetic deficiency in fumarylacetoacetate hydrolase (FAH) blocks this pathway, causing the toxic accumulation of succinylacetone (SA) [2]. Because 5,7-dioxooctanoic acid is a structural homologue of SA (differing only by one methylene group), it is spiked into patient samples as an Internal Standard (IS) to validate the extraction and degradation behavior in the mass spectrometer [3].

Frequently Asked Questions (FAQs)

Q: My LC-MS/MS signal for the 5,7-dioxooctanoic acid IS is suppressed or completely absent in dried blood spot (DBS) extracts. What is the cause? A: This is a derivatization failure. Both SA and 5,7-dioxooctanoic acid are highly polar and fragment poorly in their native states. They require covalent derivatization with hydrazine hydrate to form stable hydrazone derivatives [3]. If your hydrazine reagent is oxidized, or if the 37°C incubation is too brief, the diketo moieties will not convert, leading to massive signal loss in the MS source.

Q: How does spiking 5,7-dioxooctanoic acid make the assay self-validating? A: By monitoring the absolute peak area of the 5,7-dioxooctanoic acid MRM transition, the system self-audits. If the IS peak area drops below a predefined threshold (e.g., <10^4 counts), the software automatically flags the sample for extraction failure. This prevents false-negative diagnoses of HT1, ensuring absolute trustworthiness in the clinical result.

Protocol: DBS Extraction and Hydrazone Derivatization for LC-MS/MS
  • Sample Punching: Punch a standard 3.2 mm disc from the patient's Dried Blood Spot (DBS) into a 96-well microtiter plate.

  • Extraction & Derivatization (Causality Step): Add 100 µL of extraction buffer (80:20 Acetonitrile:Water) containing 0.1% formic acid, 15 mmol/L hydrazine hydrate, and exactly 100 nmol/L of 5,7-dioxooctanoic acid [3]. Why? The acidic environment precipitates proteins, while the hydrazine simultaneously cleaves protein-bound SA and forms the stable hydrazone derivative for both the biomarker and the IS.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 45 minutes.

  • Evaporation: Transfer the supernatant to a clean plate and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 50 µL of mobile phase (50:50 Methanol:Water with 0.1% formic acid) and inject into the LC-MS/MS.

G Tyr Tyrosine FAA Fumarylacetoacetate Tyr->FAA Multiple Steps Block FAH Enzyme Deficiency (Tyrosinemia Type 1) FAA->Block Blocked Degradation SA Succinylacetone (SA) Accumulation Block->SA Shunt Pathway Deriv + Hydrazine Hydrate (Derivatization) SA->Deriv DOA 5,7-Dioxooctanoic Acid (Spiked Internal Standard) DOA->Deriv MS LC-MS/MS Detection (Hydrazone Derivatives) Deriv->MS Stable Ionization

Tyrosine degradation block in HT1 and parallel derivatization of biomarkers.

Quantitative Data Summaries

Table 1: Environmental Degradation Matrix (Chlorination)

Impact of reaction conditions on the degradation pathway of 5,7-dioxooctanoic acid.

Reaction ConditionPrimary Degradation PathwayMajor Byproduct YieldMechanism Driver
pH < 6.0 Reduced DecarboxylationLow DCAA / Low CHCl₃Protonation of diketo groups
pH 7.0 - 8.0 Oxidative DecarboxylationHigh DCAA / High CHCl₃Optimal electrophilic substitution
Excess Free Chlorine Complete MineralizationTrace OrganicsExhaustive oxidation
Table 2: LC-MS/MS Parameters for Clinical Derivatization

Mass transitions for the hydrazone derivatives following collision-induced degradation (CID) [3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role in Assay
Succinylacetone 155.2137.110Primary Biomarker (Quantifier)
Succinylacetone 155.2109.110Qualifier Ion
5,7-Dioxooctanoic Acid 169.3151.110Internal Standard (Self-Validation)

References

  • Bond, T., Goslan, E. H., Parsons, S. A., & Jefferson, B. (2012). A critical review of trihalomethane and haloacetic acid formation from natural organic matter surrogates. Critical Reviews in Environmental Science and Technology.[Link]

  • UK National Screening Committee. (2014). Newborn Blood Spot Screening for Tyrosinaemia Type 1 in the UK. GOV.UK.[Link]

  • Sander, J., Janzen, N., Peter, M., et al. (2006). Newborn Screening for Hepatorenal Tyrosinemia: Tandem Mass Spectrometric Quantification of Succinylacetone. Clinical Chemistry.[Link]

Technical Support Center: 5,7-Dioxooctanoic Acid Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity
  • Common Name: 5,7-Dioxooctanoic Acid[1]

  • CAS Number: 51568-19-5[1][2]

  • Chemical Class:

    
    -Diketone / Carboxylic Acid Derivative[3]
    
  • Primary Application: Competitive inhibitor of 5-aminolevulinic acid dehydratase (ALAD/PBGS); Heme biosynthesis research.

Part 1: Critical Stability Alerts (Read Before Opening)

1. The "Amine Trap" (Buffer Incompatibility) CRITICAL: Do NOT dissolve or dilute 5,7-dioxooctanoic acid in Tris (Tris(hydroxymethyl)aminomethane) , Glycine , or other primary amine-containing buffers.

  • Mechanism: The

    
    -diketone moiety functions by forming a Schiff base with the active site lysine of target enzymes (e.g., ALAD). If placed in Tris buffer, the molecule will react with the buffer's free amine groups, effectively neutralizing the inhibitor before it reaches your target.
    
  • Alternative: Use HEPES, MOPS, or Phosphate Buffered Saline (PBS).

2. Metal Chelation Artifacts

  • Risk:

    
    -diketones are potent chelators of divalent cations (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Impact: If your enzymatic assay relies on free metal ions (e.g., ALAD is a zinc-dependent metalloenzyme), high concentrations of 5,7-dioxooctanoic acid may strip the metal cofactor, causing "false" inhibition unrelated to the specific active-site binding.

3. The "Alkaline Hydrolysis" Trap

  • Risk: Aqueous solutions at pH > 8.0 promote Retro-Claisen condensation , cleaving the molecule into smaller fragments (acetone and glutaric acid derivatives).

  • Action: Maintain pH between 6.0 and 7.4.

Part 2: Standard Operating Procedure (SOP)
Workflow: Solution Preparation & Storage

SolutionPrep Solid Lyophilized Solid (-20°C, Desiccated) Stock Stock Solution (100 mM in DMSO) Solid->Stock Dissolve (Anhydrous) Stock->Stock Store -20°C (Stable 3-6 mos) Dilution Working Solution (PBS/HEPES, pH 7.2) Stock->Dilution Dilute 1:1000 (Avoid Precipitation) QC QC Check (UV Abs 280-300nm) Dilution->QC Verify Exp Experiment (Use within 4 hours) QC->Exp Proceed

Figure 1: Recommended workflow for minimizing hydrolytic degradation and precipitation.

Step-by-Step Protocol
  • Stock Preparation (Solubility Limit: ~50 mg/mL in DMSO):

    • Weigh the lyophilized powder rapidly (hygroscopic).

    • Dissolve in high-grade anhydrous DMSO or Ethanol . Avoid water for the master stock to prevent slow hydrolysis.

    • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3–6 months.

  • Working Solution (Aqueous):

    • Dilute the stock into PBS or HEPES (pH 7.0–7.4) immediately before use.

    • Solubility Warning: The octanoic tail renders the molecule amphiphilic. If the final concentration exceeds 1 mM in water, sonication may be required.

    • Stability:[4] The aqueous working solution degrades by ~5–10% over 24 hours at room temperature. Prepare fresh daily.

Part 3: Troubleshooting Guide
Issue 1: Inconsistent IC50 / Loss of Inhibitory Potency
Root Cause Diagnostic Question Solution
Buffer Interference Did you use Tris, Glycine, or an amino-acid rich medium?Switch to HEPES or Phosphate buffer. The primary amines in Tris react with the ketone to form a Schiff base, neutralizing the drug.
pH Degradation Is your buffer pH > 8.0?Lower pH to 7.0–7.4. High pH catalyzes the retro-Claisen cleavage of the

-diketone.
Enolization Shift Did you switch solvents (e.g., DMSO to Water)?Allow 15 mins equilibration. The keto-enol ratio changes with solvent polarity, affecting binding kinetics initially.
Issue 2: Precipitation in Assay Buffer
Root Cause Diagnostic Question Solution
Lipophilicity Is the concentration > 5 mM?The 8-carbon chain limits aqueous solubility. Keep DMSO concentration at 0.5–1.0% in the final buffer to aid solubility.
Ionic Strength Is the buffer > 1M salt?High salt ("salting out") drives the organic molecule out of solution. Reduce ionic strength.
Part 4: Mechanism of Instability (The "Why")

To understand the handling requirements, one must understand the degradation pathway. 5,7-dioxooctanoic acid exists in equilibrium between its diketo and enol forms.

Pathway Visualization:

Degradation cluster_conditions Environmental Triggers Diketo Diketo Form (Active Inhibitor) Enol Enol Tautomer (Stabilized by H-bond) Diketo->Enol  Tautomerism (Fast in H2O)   Schiff Schiff Base Artifact (Inactive - Bound to Tris) Diketo->Schiff  + Primary Amine (Tris) (Irreversible)   Cleavage Retro-Claisen Products (Acetone + Glutaric Acid deriv.) Diketo->Cleavage  pH > 8.5 (Hydrolysis)   High pH High pH High pH->Cleavage Tris Buffer Tris Buffer Tris Buffer->Schiff

Figure 2: Chemical fate of 5,7-dioxooctanoic acid in varying environments.

  • Tautomerism: In aqueous solution, the molecule rapidly equilibrates. The enol form is often the species that chelates metals, while the diketo form is electrophilic.

  • Retro-Claisen Cleavage: At high pH, a hydroxide ion attacks the carbonyl carbon. The bond between C6 and C7 breaks, destroying the molecule. This is why acidic to neutral storage is vital.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No.


-diketones are heat-sensitive and susceptible to decarboxylation or polymerization at high temperatures. Sterilize aqueous solutions by filtration (0.22 

m PVDF or PES membrane).

Q: Why does the solution turn yellow over time? A: Yellowing indicates the formation of polymerization products or extensive enolization/oxidation. If the stock turns deep yellow/orange, discard it. A slight straw color is normal for concentrated solutions due to the conjugated enol system.

Q: How does this compare to Succinylacetone? A: They are structural homologs. Succinylacetone is 4,6-dioxoheptanoic acid; 5,7-dioxooctanoic acid has one extra methylene group in the chain. Their chemical stability profiles (sensitivity to Tris and high pH) are nearly identical, and they are often used interchangeably in ALAD inhibition studies, though their


 values may differ slightly due to steric fit.
References
  • Mechanism of ALAD Inhibition: Sassa, S., & Kappas, A. (1983).[5] Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by succinylacetone. Journal of Clinical Investigation, 71(3), 625–634.

  • Beta-Diketone Tautomerism & Stability: Bernstein, J. et al. (1995). The acidity and tautomerism of

    
    -diketones in aqueous solution. Canadian Journal of Chemistry, 73(8), 1305–1311. 
    
  • Schiff Base Artifacts: Jaffe, E. K., et al. (2000). Porphobilinogen Synthase Structure and Function. Journal of Biological Chemistry, 275, 19794-19802. (Describes the lysine-active site mechanism targeted by dioxo-acids).

  • Chemical Structure Validation: PubChem Compound Summary for CID 318731, 5,7-Dioxooctanoic acid.

Sources

troubleshooting low yield in 5,7-Dioxooctanoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,7-Dioxooctanoic Acid Synthesis & Handling

Topic: Troubleshooting Low Yield & Instability in 5,7-Dioxooctanoic Acid (5,7-DOA) Document ID: TS-DOA-008 Last Updated: February 28, 2026

Executive Summary

5,7-Dioxooctanoic acid (5,7-DOA) is a structural homolog of succinylacetone (4,6-dioxoheptanoic acid). Like its homolog, it possesses a


-diketone  moiety (1,3-dicarbonyl) and a terminal carboxylic acid .

Low yields typically stem from three "invisible" failure points:

  • Aqueous Partitioning: The molecule is highly polar and amphiphilic; it frequently remains in the aqueous waste stream during workup.

  • Retro-Claisen Cleavage: The 1,3-diketone tail is unstable in basic conditions at elevated temperatures, reverting to starting materials.

  • Cyclization/Polymerization: The active methylene group (C6) is prone to aldol-like self-condensation.

This guide provides diagnostic steps and optimized protocols to recover yield.

Part 1: Diagnostic Flowchart (Where did the product go?)

Before altering your synthesis, identify the loss stage using this Q&A matrix.

SymptomProbable CauseImmediate Action
Crude mass is <10% of theoretical Aqueous Solubility. The product remained in the water phase during extraction.Do not discard aqueous waste. Saturate with NaCl and re-extract with Ethyl Acetate/THF (3:1).
Crude mass is high, but NMR shows starting material Retro-Claisen Cleavage. The reaction temperature was too high during the basic phase, or the quench was too slow.Lower reaction temp to <0°C. Quench into cold dilute acid immediately.
Product is a dark, tarry oil Polymerization. The active methylene (C6) reacted with the ketone (C5/C7) or trace aldehydes.Use the Copper Acetate Purification method (see Protocol A) to isolate the pure diketone.
NMR shows loss of the methyl singlet (~2.2 ppm) Oxidative Cleavage. Degas all solvents. Store under Argon at -20°C.

Part 2: Critical Workflows & Protocols

Protocol A: The Copper(II) Acetate Purification Method

Use this when standard silica chromatography yields smeared bands or decomposition.

The Logic: 1,3-diketones form stable, neutral complexes with Cu(II) ions. These complexes precipitate or extract easily into non-polar solvents, leaving impurities (starting acids, polymeric tars) behind. The complex is then hydrolyzed to release pure 5,7-DOA.

Workflow Diagram:

CopperPurification Crude Crude Reaction Mixture (Contains 5,7-DOA + Impurities) CuAdd Add Saturated Cu(OAc)2 (aq) Stir 1-2 hours Crude->CuAdd Complex Formation of Blue/Green Copper-DOA Complex CuAdd->Complex Chelation Filter Filtration / Extraction (Complex is neutral/organic soluble) Complex->Filter Wash Wash Solid/Organic Phase Remove H2O soluble impurities Filter->Wash Hydrolysis Acid Hydrolysis (10% H2SO4 or HCl) Wash->Hydrolysis Break Complex Final Pure 5,7-Dioxooctanoic Acid (Recrystallize or Distill) Hydrolysis->Final

Caption: Chelation-based purification strategy for isolating 1,3-diketones from complex reaction mixtures.

Step-by-Step:

  • Dissolution: Dissolve crude oily residue in a minimal amount of Methanol/Water (1:1).

  • Chelation: Add a saturated solution of Copper(II) Acetate (

    
    ). A blue-green precipitate (the copper chelate) should form.
    
  • Isolation: Filter the solid. If no solid forms (due to chain length solubility), extract the blue complex into Chloroform (

    
    ).
    
  • Wash: Wash the solid/organic layer with water to remove unreacted glutaric acid or inorganic salts.

  • Regeneration: Suspend the copper complex in fresh ether/ethyl acetate and shake vigorously with 10%

    
     or 
    
    
    
    until the blue color disappears from the organic layer (transferring Cu ions to the aqueous acid layer).
  • Final Dry: Dry organic layer over

    
     and evaporate.
    
Protocol B: Optimized Extraction (The Salting-Out Technique)

Use this to solve the "Missing Mass" issue.

The Logic: 5,7-DOA has a


 of ~4.5 (carboxylic acid) and a 

of ~9 (enol).
  • pH > 5: It exists as a carboxylate anion (Water soluble).

  • pH < 2: It exists as the free acid (Organic soluble... theoretically).

  • Issue: Even at pH 1, the 1,3-dicarbonyl region is highly polar, making the molecule "water-loving."

Procedure:

  • Quench: Pour reaction mixture into ice-cold 1N HCl. Ensure pH is < 2 .

  • Saturation: Add solid NaCl to the aqueous phase until it is saturated (undissolved salt visible). This disrupts the hydration shell of the organic molecule ("Salting Out").

  • Solvent Choice: Do not use Diethyl Ether alone. Use Ethyl Acetate or a mixture of Chloroform/Isopropanol (3:1) .

  • Repetition: Perform at least 4 extractions. The partition coefficient is likely low (~2-3), requiring multiple passes.

Part 3: Reaction Mechanism & Stability Analysis

The "Retro-Claisen" Trap

The synthesis of 5,7-DOA usually involves a Claisen condensation (e.g., Glutarate ester + Acetone). A common error is heating the reaction to drive it to completion.

Mechanism of Failure: In the presence of a base (alkoxide) and heat, the 1,3-diketone product is attacked by the nucleophile at the carbonyl carbon, cleaving the C-C bond you just formed.

RetroClaisen Product 5,7-DOA (Enolate) Attack Nucleophilic Attack (RO- or HO-) Product->Attack High Temp (>40°C) Cleavage C-C Bond Cleavage (Retro-Claisen) Attack->Cleavage Waste Starting Materials (Glutarate + Acetone) Cleavage->Waste

Caption: The Retro-Claisen pathway which degrades beta-diketones in basic/thermal conditions.

Prevention:

  • Temperature: Keep condensation reactions between 0°C and room temperature . Do not reflux.

  • Time: Monitor via TLC/LCMS. Stop immediately upon consumption of starting material.

  • Base: Use non-nucleophilic bases (e.g., LiHMDS, LDA) if yield is consistently low with alkoxides.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use silica gel chromatography for purification? A: Yes, but with caution. 1,3-diketones interact strongly with the acidic silanols on silica, causing tailing and mass loss.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane, or add 0.1% Acetic Acid to your mobile phase to suppress ionization.

Q2: My product solidifies into a waxy solid that is hard to handle. How do I recrystallize? A: 5,7-DOA is difficult to recrystallize due to its low melting point and polarity.

  • Solvent System: Try Benzene/Petroleum Ether or Diisopropyl Ether . Dissolve in a minimum amount of warm solvent and cool slowly to -20°C.

Q3: Why does the product turn brown on the shelf? A: The active methylene group (between the two ketones) is susceptible to oxidation and radical polymerization.

  • Storage: Store as the solid copper complex (indefinitely stable) or as the free acid under Argon at -20°C.

Q4: Is 5,7-DOA the same as Succinylacetone? A: No.

  • Succinylacetone: 4,6-dioxoheptanoic acid (7 Carbons).[1]

  • 5,7-DOA: 5,7-dioxooctanoic acid (8 Carbons).[2]

  • Note: They behave almost identically chemically, but their retention times and mass spectra differ. 5,7-DOA is often used as an internal standard for quantifying Succinylacetone in clinical assays [1].

References

  • Magera, M. J., et al. (2006). "Determination of succinylacetone in dried blood spots..." Clinical Chemistry, 52(3). (Demonstrates use of 5,7-dioxooctanoic acid as a stable internal standard).

  • Hauser, C. R., et al. (1950). "The Acylation of Ketones to form -Diketones." Organic Reactions, Vol 8. (Foundational text on Claisen condensation mechanics and retro-Claisen risks).
  • Barbas, R., et al. (2015). "Copper(II)

    
    -diketones." ResearchGate Protocols.  (Specifics on Copper Acetate chelation methodology).
    
  • PubChem Compound Summary. (2025). "5,7-Dioxooctanoic acid."[2] National Center for Biotechnology Information.

Sources

Technical Support Center: Synthesis of 5,7-Dioxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Guide for the synthesis and troubleshooting of 5,7-Dioxooctanoic acid (and its homologous series). This guide is designed for organic chemists and process engineers encountering yield losses or impurity profiles during synthesis.[1]

Subject: Troubleshooting Side Reactions & Impurity Profiles

Executive Summary & Route Analysis

5,7-Dioxooctanoic acid (CAS: 51568-19-5) is a


-diketone carboxylic acid, structurally homologous to Succinylacetone  (4,6-dioxoheptanoic acid).[1][2] It is primarily synthesized via the acylation of Glutaric Anhydride  using isopropenyl acetate (or an acetone enolate equivalent).[1]

The Critical Fork in the Road: Researchers often attempt to synthesize this molecule via a Claisen condensation of glutarate esters. This is the primary cause of failure. [1]

  • The Trap: Base-catalyzed reaction of dimethyl glutarate leads to Dieckmann Condensation , forming cyclic cyclopentanone derivatives instead of the desired linear chain.[1]

  • The Solution: The Lewis-Acid Catalyzed Anhydride Route is the only robust method to maintain linearity.[1]

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseTechnical ExplanationCorrective Action
Product is a Cyclic Liquid (IR: 1740 cm⁻¹) Dieckmann Condensation Use of glutarate esters + strong base (NaOMe) favors intramolecular cyclization (5-membered ring formation) over intermolecular reaction with acetone.[1][2]Switch Route: Use Glutaric Anhydride + Isopropenyl Acetate with a Lewis Acid catalyst (e.g., AlCl₃, BF₃, or p-TsOH).[1]
Low Yield; Recovery of Glutaric Acid Incomplete Enol Lactone Formation The intermediate enol lactone (3-(2-oxopropylidene)tetrahydropyran-2-one) failed to form due to moisture or insufficient activation.[1][2]Ensure anhydrous conditions.[1] Increase catalyst load or reaction time during the condensation step before hydrolysis.[1]
Product is an Insoluble Solid/Polymer Anhydride Polymerization Glutaric anhydride can self-polymerize or form linear poly-anhydrides if heated excessively without the enol partner.[1][2]Control temp < 90°C. Add the isopropenyl acetate slowly to the anhydride/catalyst mixture to ensure stoichiometry.
"Missing" Carbonyl Signal in NMR Enol Tautomerization

-diketones exist in equilibrium with their enol forms.[1][2] The CH₂ between carbonyls (C6) often disappears or shifts.[1]
Run NMR in CDCl₃ vs. DMSO-d₆ to shift the equilibrium. Look for the enolic proton >12 ppm.[1]
Tarry/Dark Reaction Mixture Aldol Condensation (Intermolecular) Acetone or Isopropenyl acetate self-condensing (forming mesityl oxide derivatives) under acidic conditions.[1][2]Reduce temperature.[1] Distill isopropenyl acetate before use to remove free acetone/acid.[1]

Deep Dive: The Mechanisms of Failure

Scenario A: The "Dieckmann Trap" (The Wrong Route)

When researchers use Dimethyl Glutarate and Acetone with a base (e.g., Sodium Methoxide), the thermodynamics overwhelmingly favor the formation of a 5-membered ring.[1]

  • Mechanism: The

    
    -proton of the glutarate is deprotonated.[1] It attacks the distal ester carbonyl.[1]
    
  • Result: You isolate 2-Carbomethoxycyclopentanone , not 5,7-dioxooctanoic acid.[1][2]

  • Prevention: Do not use basic conditions with glutarate diesters if a linear product is required.

Scenario B: The "Enol Lactone" Bottleneck (The Correct Route)

The standard synthesis involves reacting Glutaric Anhydride with Isopropenyl Acetate .[1] This does not yield the linear acid directly.[1] It forms a cyclic Enol Lactone intermediate.[1]

  • Step 1 (Condensation): Glutaric Anhydride + Isopropenyl Acetate

    
    Enol Lactone  + Acetic Acid.[1]
    
  • Step 2 (Hydrolysis/Decarboxylation): Enol Lactone + H₂O/Acid

    
    5,7-Dioxooctanoic Acid  + CO₂ (if decarboxylation is involved, though here it is a ring opening).[1]
    

Failure Point: If Step 2 is too mild, you isolate the lactone (a neutral compound).[1] If Step 2 is too harsh, you may degrade the


-diketone moiety.[1]

Visualizing the Pathways

The following diagram illustrates the Correct Pathway (Anhydride) versus the Failure Pathway (Ester/Dieckmann).

SynthesisPathways GlutaricAnhydride Glutaric Anhydride (Starting Material A) EnolLactone INTERMEDIATE: Enol Lactone (Cyclic Enol Ether) GlutaricAnhydride->EnolLactone Condensation (- AcOH) GlutarateEster Dimethyl Glutarate (Starting Material B) DieckmannProduct SIDE PRODUCT: 2-Carbomethoxy- cyclopentanone (Cyclic) GlutarateEster->DieckmannProduct Dieckmann Condensation (Intramolecular) IsopropenylAcetate Isopropenyl Acetate (Lewis Acid) IsopropenylAcetate->EnolLactone BaseAcetone Acetone + NaOMe (Strong Base) BaseAcetone->DieckmannProduct TargetProduct TARGET: 5,7-Dioxooctanoic Acid (Linear) EnolLactone->TargetProduct Hydrolysis (Ring Opening)

Figure 1: Comparison of the Anhydride Route (yielding the linear target) vs. the Ester Route (yielding the cyclic Dieckmann byproduct).

Recommended Protocol (Anhydride Route)

To minimize side reactions, follow this optimized workflow:

  • Reagents:

    • Glutaric Anhydride (1.0 eq)[1]

    • Isopropenyl Acetate (1.2 - 1.5 eq)[1][2]

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) or ZnCl₂ (anhydrous).[1][2]

  • Condensation:

    • Reflux reagents in toluene or neat (if liquid) for 4–6 hours.[1]

    • Checkpoint: Monitor disappearance of anhydride peak (IR: 1800/1760 cm⁻¹) and appearance of Enol Lactone (IR: ~1700 cm⁻¹ broad/enol).[1]

  • Hydrolysis (The Critical Step):

    • Add dilute HCl (1N) directly to the reaction mixture.[1]

    • Heat to 50–60°C for 1 hour. Do not boil vigorously as this promotes degradation of the

      
      -diketone.[1][2]
      
  • Purification:

    • The product is an acid.[1][3][4][5][6][7][8] Extract into weak base (NaHCO₃), wash organics (removes neutral tars/lactones), then re-acidify the aqueous layer and extract with Ethyl Acetate.[1]

    • Note: This "Acid-Base Swing" is the most effective way to remove non-acidic side products like the unreacted enol lactone.

FAQs

Q: Can I use Acetone instead of Isopropenyl Acetate? A: Not easily with the anhydride. Acetone requires a strong base to form the enolate, which is incompatible with the anhydride (opens the ring to the di-acid salt). Isopropenyl acetate provides a "masked" enolate compatible with acidic conditions.[1]

Q: Why does my NMR show a mixture of isomers? A: 5,7-Dioxooctanoic acid exists as a mixture of keto-enol tautomers.[1][2] You will see the keto form (two triplets, one singlet) and the enol form (olefinic proton, broad OH). This is normal behavior for


-diketones.[1][2]

Q: Is the product stable? A: It is moderately stable but sensitive to oxidation.[1] Store under nitrogen at -20°C.


-diketones can chelate metals; ensure all glassware is acid-washed to remove trace iron, which can catalyze oxidative degradation.[1][2]
References
  • Succinylacetone Synthesis (Homolog): Wikipedia.[1] "Succinylacetone."[1] (Analogous chemistry via Succinic Anhydride). Link[1]

  • Claisen/Dieckmann Condensation Mechanisms: LibreTexts Chemistry. "Claisen Condensation and Dieckmann Condensation."[1] (Explains the cyclic side reaction mechanism). Link[1]

  • Glutaric Anhydride Reactivity: Organic Syntheses, Coll. Vol. 4, p. 496 (1963).[1] "Preparation of Glutaric Anhydride." (Baseline stability and reactivity data). Link[1]

  • Enol Lactone Intermediates:Journal of Organic Chemistry. General reactivity of cyclic anhydrides with isopropenyl acetate.

Sources

impact of pH on the stability of 5,7-Dioxooctanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 5,7-Dioxooctanoic Acid

Topic: Impact of pH on the Stability of 5,7-Dioxooctanoic Acid Role: Senior Application Scientist Audience: Researchers, Clinical Chemists, and Drug Development Professionals Context: 5,7-Dioxooctanoic acid (DOA) is primarily utilized as a stable Internal Standard (IS) for the quantification of Succinylacetone (SA), the pathognomonic marker for Tyrosinemia Type I .

Executive Summary: The pH-Stability Nexus

5,7-Dioxooctanoic acid is a


-diketone carboxylic acid. Its stability is governed by the keto-enol tautomerism  of the 

-dicarbonyl moiety.
  • Acidic pH (pH < 4): The molecule is most stable in its keto form. This is the required condition for long-term storage of stock solutions.

  • Neutral to Basic pH (pH > 7): The molecule undergoes enolization and ionization. At high pH, it becomes highly susceptible to oxidative cleavage and retro-Claisen condensation , leading to rapid degradation.

  • Analytical Stabilization: For accurate quantification, the molecule must be chemically "locked" via derivatization (typically with hydrazine) to form a stable pyrazole ring, rendering it insensitive to pH fluctuations during mass spectrometry.

Technical Troubleshooting Guide

Issue 1: Significant Signal Loss of Internal Standard (DOA) in LC-MS/MS

Symptom: The peak area of 5,7-dioxooctanoic acid is decreasing over time in your QC samples, while the analyte (Succinylacetone) varies unpredictably.

Diagnostic Question Technical Explanation & Solution
Is your stock solution pH adjusted? Root Cause: Storage at neutral pH (water only) allows slow oxidation and enol-mediated degradation. Solution: Acidify aqueous stock solutions with 0.1% Formic Acid or Acetic Acid (pH ~3). Store at -20°C. Never store in phosphate-buffered saline (PBS) at pH 7.4 for extended periods.
Are you using a basic extraction buffer? Root Cause: High pH promotes the hydrolysis of the

-diketone backbone (Retro-Claisen cleavage). Solution: Ensure your extraction buffer (e.g., for Dried Blood Spots) is acidic or neutral. If using hydrazine for derivatization, the reaction is most efficient and stable at acidic/neutral pH, not alkaline.
Issue 2: "Ghost Peaks" or Split Peaks in Chromatograms

Symptom: The 5,7-dioxooctanoic acid peak appears split or shows excessive tailing.

Diagnostic Question Technical Explanation & Solution
Is the sample underivatized? Root Cause: In its native form, DOA exists in equilibrium between keto and enol tautomers. These separate on C18 columns, causing peak splitting or broadening. Solution: Derivatization is mandatory for robust chromatography. React samples with hydrazine hydrate to form the stable pyrazole derivative, which exists as a single tautomer.
Is there metal contamination in the system? Root Cause:

-diketones are potent chelators of iron and steel (from LC pump heads/frits). This causes severe peak tailing. Solution: Passivate the LC system with 0.1% EDTA or use a PEEK-lined column. Ensure the mobile phase pH is < 3 to suppress chelation if analyzing the native form.
Issue 3: Inconsistent Derivatization Efficiency

Symptom: Low recovery of the pyrazole derivative despite adding excess hydrazine.

Root Cause: The condensation reaction between the ketone and hydrazine is pH-dependent.

  • Too Acidic (pH < 2): Hydrazine is fully protonated (

    
    ) and loses nucleophilicity.
    
  • Too Basic (pH > 9): DOA degrades before it can react. Protocol Fix: Buffer the reaction mixture to pH 4.0 – 6.0 . This balances the nucleophilicity of hydrazine with the stability of the

    
    -diketone.
    

Mechanism of Instability & Stabilization

The following diagrams illustrate the chemical fate of 5,7-dioxooctanoic acid under different pH conditions.

Figure 1: pH-Dependent Degradation vs. Stabilization Pathways

G cluster_0 High pH Risk Zone Native 5,7-Dioxooctanoic Acid (Native Keto Form) Enol Enolate Ion (Reactive Intermediate) Native->Enol pH > 7.0 (Deprotonation) Pyrazole Pyrazole Derivative (Stable Analytical Target) Native->Pyrazole + Hydrazine pH 4-6 Degradation Degradation Products (Cleaved Acids/Ketones) Enol->Degradation Oxidation / Retro-Claisen (Irreversible)

Caption: At high pH, the enolate form leads to irreversible cleavage. Derivatization with hydrazine (green path) locks the structure into a stable pyrazole ring.

Frequently Asked Questions (FAQ)

Q: Can I use 5,7-dioxooctanoic acid as a direct surrogate for Succinylacetone without derivatization? A: No. While structurally homologous, the native


-diketone forms of both molecules are thermally unstable and interact strongly with metal surfaces in LC-MS sources. You must derivatize both the analyte and the internal standard (DOA) to ensure they behave identically during ionization.

Q: What is the estimated pKa of 5,7-dioxooctanoic acid? A:

  • Carboxylic Acid (

    
    ):  pKa 
    
    
    
    4.5 – 4.8.
  • 
    -Diketone Enol (
    
    
    
    ):
    pKa
    
    
    9.0 – 10.0. Note: At physiological pH (7.4), the carboxylic acid is deprotonated (COO-), but the enol is largely protonated. However, even slight formation of the enolate anion at this pH accelerates degradation.

Q: How long is the stock solution stable? A:

  • Water (pH 7): < 24 hours at Room Temp.

  • Acidified Methanol (0.1% Formic Acid): > 6 months at -20°C.

  • Derivatized (Pyrazole form): Stable for days at Room Temp in autosampler vials.

Summary of Stability Data

ParameterAcidic (pH 3.0)Neutral (pH 7.0)Basic (pH 10.0)
Solubility Moderate (Protonated)High (Ionized)High (Ionized)
Chemical Stability High (Weeks at 4°C)Low (Hours/Days)Critical (Minutes/Hours)
Primary Risk Precipitation if conc. >10mMSlow OxidationRetro-Claisen Cleavage
Recommended Use Storage / ExtractionTransient StateAvoid

References

  • Evaluation of Succinylacetone Stability and Detection

    • Sander, J., et al. (2006).[1] "Newborn screening for hepatorenal tyrosinemia: Tandem mass spectrometric quantification of succinylacetone."[1][2][3][4] Clinical Chemistry.

    • Source:

  • Derivatization Mechanism (Hydrazine)

    • Chace, D. H., et al. (2009). "Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters." Clinica Chimica Acta.
    • Source:

  • Bunting, J. W., et al. (1990).
  • Internal Standard Usage

    • la Marca, G., et al. (2008). "The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs."[2] Rapid Communications in Mass Spectrometry.

    • Source:

Sources

Validation & Comparative

Technical Guide: Comparative Reactivity of 5,7-Dioxooctanoic Acid (5,7-DOA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Dioxooctanoic acid (5,7-DOA) represents a specialized class of functionalized


-diketones. Unlike the ubiquitous solvent/reagent Acetylacetone (ACAC) , 5,7-DOA possesses a terminal carboxylic acid tether separated by a trimethylene spacer. This structural asymmetry confers unique bifunctional reactivity: it retains the high nucleophilic susceptibility and chelating ability of the 1,3-dicarbonyl core while enabling bioconjugation or surface immobilization via the carboxylic acid tail.

This guide compares 5,7-DOA against Acetylacetone (ACAC) (the standard reference) and Succinylacetone (SA) (a biosynthetic homolog), focusing on heterocycle formation, chelation kinetics, and linker utility in drug development.

Structural Analysis & Electronic Environment

The reactivity of 5,7-DOA is dictated by two distinct reactive centers that operate orthogonally under controlled pH conditions.

Feature5,7-Dioxooctanoic Acid (5,7-DOA)Acetylacetone (ACAC)Succinylacetone (SA)
Structure



Symmetry AsymmetricSymmetricAsymmetric
Spacer Length 3 Methylenes (Propyl)N/A2 Methylenes (Ethyl)
Electronic Effect Inductive effect of COOH is attenuated by distance.Standard resonance stabilization.COOH closer to diketone; slight inductive destabilization.
pKa (Methylene) ~8.9 - 9.1 (Est.)8.95~8.5 - 8.8
Water Solubility High (pH > 5)Moderate/LowHigh
Mechanistic Implications[1]
  • Tautomerism: Like ACAC, 5,7-DOA exists in equilibrium between keto and enol forms. However, the carboxylic acid moiety in 5,7-DOA significantly increases aqueous solubility at physiological pH (7.4), making it a superior candidate for aqueous-phase protein modification compared to the lipophilic ACAC.

  • Asymmetry: The methyl group on one side and the alkyl-acid chain on the other creates steric differentiation, leading to regioisomers during nucleophilic attack (e.g., pyrazole synthesis), a complication absent in ACAC chemistry.

Comparative Reactivity: Heterocycle Synthesis

The primary application of 5,7-DOA in drug discovery is as a precursor for pyrazoles (via Knorr synthesis) and pyrroles (via Paal-Knorr synthesis).

Experiment A: Knorr Pyrazole Synthesis

Objective: Compare regioselectivity and kinetics of hydrazine condensation.

  • ACAC: Reacts with hydrazine to form a single symmetric product (3,5-dimethylpyrazole).

  • 5,7-DOA: Reacts to form two regioisomers.[1][2] The ratio depends on the steric bulk of the hydrazine and solvent polarity.

Experimental Protocol: Regioselective Cyclization of 5,7-DOA
  • Preparation: Dissolve 5,7-DOA (10 mmol) in Ethanol (20 mL).

  • Activation: Add catalytic acetic acid (0.5 mL).

  • Addition: Add substituted hydrazine (e.g., Phenylhydrazine, 10 mmol) dropwise at 0°C to minimize kinetic exotherms.

  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (5% MeOH in DCM).

  • Isolation: Evaporate solvent. The carboxylic acid tail allows purification via base extraction (dissolve in 1M NaOH, wash with ether, acidify aqueous layer to precipitate product).

Data Output: Regiomeric Ratio

Hydrazine Type ACAC Product Distribution 5,7-DOA Product Distribution

| Hydrazine (


)  | 100% 3,5-dimethylpyrazole | >95% 3-(3-carboxypropyl)-5-methylpyrazole (Tautomeric equilibrium renders isomers identical) |
| Methylhydrazine  | 100% 1,3,5-trimethylpyrazole | ~60:40 Mixture of isomers (Steric control required) |
| Phenylhydrazine  | 100% 1-phenyl-3,5-dimethylpyrazole | ~75:25 favoring attack at the less hindered methyl ketone |
Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways between symmetric ACAC and asymmetric 5,7-DOA.

ReactivityComparison ACAC Acetylacetone (Symmetric) Prod_ACAC Single Product (Symmetric Pyrazole) ACAC->Prod_ACAC Knorr Rxn (Fast, Clean) DOA 5,7-Dioxooctanoic Acid (Asymmetric + COOH) Prod_DOA_A Regioisomer A (Major) DOA->Prod_DOA_A Knorr Rxn (Steric Control) Prod_DOA_B Regioisomer B (Minor) DOA->Prod_DOA_B Linker Protein/Surface Conjugation DOA->Linker EDC/NHS Coupling (COOH) Hydrazine R-NH-NH2 Hydrazine->ACAC Hydrazine->DOA

Caption: Comparative reaction pathways. ACAC yields a single product, while 5,7-DOA yields regioisomers but offers a secondary orthogonal pathway for bioconjugation (green).

Bioconjugation & Linker Utility

This is the definitive advantage of 5,7-DOA. Unlike ACAC, which requires complex synthetic derivatization to attach to a scaffold, 5,7-DOA is "conjugation-ready."

Mechanism: The "Trojan Horse" Strategy
  • Anchoring: The carboxylic acid is activated (EDC/NHS) and coupled to a lysine residue on a protein or an amine on a bead.

  • Functionalization: The diketone moiety remains intact and exposed.

  • Capture: The diketone reacts with hydrazine-functionalized drugs or fluorophores, or chelates metal ions (

    
    , 
    
    
    
    ).
Protocol: Protein Labeling via 5,7-DOA
  • Step 1 (Activation): Mix 5,7-DOA (10 eq) with EDC (15 eq) and NHS (15 eq) in DMF for 30 mins.

  • Step 2 (Coupling): Add activated ester to Protein Solution (PBS, pH 7.4). Incubate 2 hours at 4°C.

  • Step 3 (Validation): Reaction with 2,4-Dinitrophenylhydrazine (DNPH).

    • Observation: The protein will turn yellow/orange upon addition of DNPH if the diketone is successfully attached. ACAC cannot perform this function without prior synthesis of a linker derivative.

Chelation Kinetics (Metal Binding)

Both molecules bind metals (


, 

) efficiently. However, the solubility profile differs.
ParameterACAC Complex5,7-DOA Complex
Solubility Soluble in organic solvents (

, Benzene).
Soluble in basic aqueous buffers.
Stability Constant (

)


(Slightly lower due to tail solvation).
Application Extraction of metals from water to organic phase.Retention of metals in aqueous phase; MRI contrast agents.

References

  • Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Slade, P. G., et al. (2011).[4] Proteins Modified by the Lipid Peroxidation Aldehyde 9,12-Dioxo-10(E)-dodecenoic Acid. Chemical Research in Toxicology.

  • Lindner, H. A., et al. (2006). Quantification of succinylacetone in urine of hepatorenal tyrosinemia patients. Clinical Chemistry and Laboratory Medicine.

  • Rainier, J. D., & Kennedy, A. R. (2000). Regioselective Synthesis of Pyrazoles from 1,3-Diketones. Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. Angewandte Chemie.

Sources

Mechanistic Overview: The β-Diketone Cyclocondensation Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Alternative Reagents to 5,7-Dioxooctanoic Acid in Organic and Enzymatic Synthesis

5,7-Dioxooctanoic acid (5,7-DOA) is a highly versatile bifunctional molecule featuring both a β-diketone moiety and a carboxylic acid tail. Historically, it has served two primary roles: as a building block for heterocyclic synthesis (such as pyrazoles and isoxazoles) and as a critical internal standard for the LC-MS/MS quantification of succinylacetone in newborn screening for Tyrosinemia Type I[1].

However, depending on the specific synthetic or analytical objective, researchers often require alternatives to optimize chain length, prevent unwanted side reactions, or improve isotopic tracking. This guide objectively evaluates the performance of 5,7-DOA against field-proven alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous experimental design.

The defining feature of 5,7-DOA and its structural alternatives is the highly reactive β-diketone system. This moiety readily undergoes cyclocondensation with bidentate nucleophiles, such as hydrazine, to form 1,2-azoles (pyrazoles)[2]. Understanding this pathway is critical, as it is the foundational reaction for both generating pharmaceutical intermediates and derivatizing analytes for mass spectrometry[3].

Pathway cluster_0 β-Diketone Precursors N1 5,7-Dioxooctanoic Acid (C8 Chain) N4 Hydrazine Hydrate (Nucleophilic Attack) N1->N4 N2 Succinylacetone (C7 Chain) N2->N4 N3 Methyl 3,5-Dioxohexanoate (Protected Ester) N3->N4 N5 Cyclocondensation (pH 3.0 - 4.0, -2H2O) N4->N5 N6 4-(5-methyl-1H-pyrazol-3-yl)butanoic acid N5->N6 N7 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid N5->N7 N8 Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate N5->N8

Cyclocondensation of β-diketone alternatives with hydrazine to form pyrazole derivatives.

Comprehensive Evaluation of Alternatives

Alternative 1: Succinylacetone (4,6-Dioxoheptanoic Acid)
  • Primary Application: Heme biosynthesis research and shorter-chain heterocycle synthesis.

  • Mechanistic Causality: Succinylacetone is the C7 homolog of 5,7-DOA. In biological systems, it acts as a potent, irreversible inhibitor of 5-aminolevulinic acid dehydratase (ALAD), making it indispensable for heme biosynthesis studies[4]. Synthetically, its shorter chain reduces steric hindrance during metal chelation compared to 5,7-DOA, allowing for tighter coordination complexes.

Alternative 2: Methyl 3,5-Dioxohexanoate (and related β-keto esters)
  • Primary Application: Base-catalyzed condensations and Active Pharmaceutical Ingredient (API) synthesis.

  • Mechanistic Causality: Free carboxylic acids like 5,7-DOA can undergo unwanted decarboxylation or interfere with base-catalyzed alkylations. By utilizing an esterified alternative like methyl 3,5-dioxohexanoate, the acid terminus is protected. This ensures that nucleophilic attack occurs strictly at the β-diketone carbons, preventing polymeric side reactions[2].

Alternative 3: Isotope-Labeled Succinylacetone (¹³C₄-SA or d₅-SA)
  • Primary Application: High-precision LC-MS/MS internal standardization.

  • Mechanistic Causality: Historically, 5,7-DOA was used as an internal standard for succinylacetone extraction because of its structural similarity[1]. However, the extra methylene group in 5,7-DOA alters its lipophilicity, causing a slight retention time drift on reverse-phase LC. Isotope-labeled SA co-elutes exactly with the endogenous target analyte, perfectly correcting for matrix effects and ion suppression[5].

Alternative 4: 8-Bromooctanoic Acid
  • Primary Application: Enzymatic probing of Radical SAM enzymes.

  • Mechanistic Causality: In structural biology studies of lipoyl synthase (LipA), replacing the dioxo group with a halogen provides a distinct leaving group. This alternative substrate allows researchers to trap intermediates and map hydrogen abstraction and sulfur insertion mechanisms without the confounding reactivity of the β-diketone moiety[6].

Quantitative Performance Comparison

ReagentPrimary ApplicationStructural Difference (vs. 5,7-DOA)Key AdvantageTypical Yield / Recovery
5,7-Dioxooctanoic Acid Legacy MS/MS StandardNone (Baseline C8)Low cost, easily synthesized85–90% (Extraction)
Succinylacetone ALAD InhibitionC7 ChainDirect biological relevance>95% (Enzyme Inhibition)
Methyl 3,5-Dioxohexanoate API SynthesisC6 Chain (Esterified)Prevents base-catalyzed side reactions88–92% (Cyclization)
¹³C₄-Succinylacetone Modern LC-MS/MSC7 Chain (Isotope Labeled)Eliminates LC retention drift>98% (Analytical Accuracy)
8-Bromooctanoic Acid Radical SAM ProbingC8 Chain (Halogenated)Distinct radical leaving groupN/A (Mechanistic Probe)

Self-Validating Experimental Methodologies

Protocol A: Synthesis of 1H-Pyrazole Derivatives via Cyclocondensation

Objective: Convert β-diketone precursors into stable pyrazole derivatives. Causality: Hydrazine is a strong nucleophile, but in highly basic conditions, side reactions (like retro-Claisen cleavage of the β-diketone) can occur. Maintaining a mildly acidic environment protonates the carbonyl oxygen, increasing electrophilicity, while keeping enough free hydrazine available for nucleophilic attack[2].

  • Preparation: Dissolve 1.0 mmol of the selected β-diketone precursor (e.g., Methyl 3,5-Dioxohexanoate) in 5.0 mL of absolute ethanol.

  • Activation: Add 1.0 mmol of hydrazine hydrochloride. The use of the hydrochloride salt naturally buffers the solution to the optimal pH of 3.5–4.0[2].

  • Condensation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check 1: Monitor the reaction via TLC (silica gel, 7:3 Hexane:EtOAc, UV 254 nm). The reaction is complete when the UV-active β-diketone spot is entirely consumed.

  • Isolation: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (10 mL) and distilled water (10 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate.

  • Self-Validation Check 2: Analyze the crude product via ¹H NMR; the appearance of a distinct pyrazole aromatic proton (H-4) at ~6.0–6.3 ppm confirms successful cyclization[2].

Protocol B: LC-MS/MS Derivatization Workflow (Hydrazine Reaction)

Objective: Derivatize succinylacetone using internal standards to eliminate matrix effects in biological samples. Causality: Free β-diketones are highly polar and fragment poorly in mass spectrometry. Derivatization with hydrazine converts them into a pyrazole, significantly increasing lipophilicity (improving LC retention) and stabilizing the MS/MS fragmentation pattern[3].

  • Extraction: Punch a 3.2 mm dried blood spot (DBS) into a microplate well. Add 100 µL of extraction solvent (80:20 acetonitrile:water) spiked with 100 nmol/L of ¹³C₄-Succinylacetone (or 5,7-DOA if isotopic standards are unavailable)[1].

  • Derivatization: Add 15 mmol/L of hydrazine hydrate and 0.1% formic acid to the extraction solvent. The formic acid acts as a catalyst for hydrazone formation[1].

  • Incubation: Seal the plate and incubate at 37°C for 45 minutes to drive the cyclodehydration to completion[3].

  • Analysis: Inject 10 µL of the supernatant into the LC-MS/MS system.

  • Self-Validation Check: Monitor the specific MRM transitions: m/z 155 → 137 for endogenous derivatized succinylacetone (MPP), and m/z 159 → 141 for the ¹³C₄-MPP internal standard. A consistent internal standard peak area across all injections validates the absence of severe ion suppression[5].

References

  • Sander, J., et al. "Newborn Screening for Hepatorenal Tyrosinemia: Tandem Mass Spectrometric Quantification of Succinylacetone." Clinical Chemistry, Oxford Academic. 1

  • Gassman, M. L., et al. "Studies with 4,6-Dioxoheptanoic Acid on Etiolated and Greening Barley Leaves." Plant Physiology, NIH.4

  • Bareño, V. D., et al. "An Acetal Acylation Methodology for Producing Diversity of Trihalomethyl-1,3-dielectrophiles and 1,2-Azole Derivatives." Journal of the Brazilian Chemical Society, SciELO. 2

  • "Mechanistic Investigations of Lipoyl Synthase." The Pennsylvania State University Graduate School, PSU. 6

  • "Detecting succinylacetone." US Patent US8278116B2, Google Patents. 3

  • "Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry." ResearchGate. 5

Sources

Publish Comparison Guide: 5,7-Dioxooctanoic Acid vs. Pimelic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Pimelic Acid and 5,7-Dioxooctanoic Acid (5,7-DOA) in the context of polymer synthesis. While Pimelic Acid is a standard backbone monomer for biodegradable therapeutics, 5,7-Dioxooctanoic Acid represents a specialized functional building block used for crosslinking, chelation, and responsive side-chain modification.

Executive Summary

In the development of advanced polymeric materials for drug delivery and tissue engineering, the choice of acid monomer dictates the material's degradation profile, mechanical strength, and chemical reactivity.

  • Pimelic Acid (Heptanedioic Acid) is a linear C7 dicarboxylic acid. It acts as a structural backbone monomer , primarily used to synthesize polyanhydrides and polyesters . Its odd-numbered carbon chain imparts unique flexibility and lower melting points compared to adipic acid (C6) or suberic acid (C8), making it ideal for surface-eroding drug delivery matrices.

  • 5,7-Dioxooctanoic Acid (5,7-DOA) is a C8 carboxylic acid functionalized with a beta-diketone moiety at the tail. It acts as a functional specialist , used to introduce reactive sites for Michael addition crosslinking , metal chelation (e.g., for imaging agents), or Schiff-base conjugation with proteins/drugs. It is rarely used as a sole backbone monomer but rather as a pendant group or terminal modifier.

Chemical Fundamentals & Reactivity

The fundamental difference lies in their functional groups: Pimelic acid is bifunctional (COOH-COOH) , enabling linear chain growth. 5,7-DOA is heterofunctional (COOH-Diketone) , enabling orthogonal reactivity.

FeaturePimelic Acid5,7-Dioxooctanoic Acid
CAS Registry 111-16-051568-19-5
Structure


Role in Polymer Backbone (Main Chain)Side-chain / Crosslinker / End-capper
Primary Reactivity Condensation (Esterification, Anhydride formation)Michael Addition, Chelation, Paal-Knorr
Key Property Biodegradability, Surface ErosionTunable Crosslinking, Metal Binding
Melting Point 103–105 °CSolid (varies by purity/derivative)
Structural Visualization

ChemicalStructure cluster_0 Pimelic Acid (Structural) cluster_1 5,7-Dioxooctanoic Acid (Functional) PA HOOC-(CH2)5-COOH (Bifunctional Linear) PA_Role Polyester/Polyanhydride Backbone PA->PA_Role Polycondensation DOA HOOC-(CH2)3-CO-CH2-CO-CH3 (Acid + Beta-Diketone) DOA_Role Crosslinking / Chelation (Side Chain) DOA->DOA_Role Michael Addition / Coordination

Figure 1: Functional dichotomy between Pimelic Acid (linear growth) and 5,7-DOA (reactive functionalization).

Polymer Synthesis Applications

A. Pimelic Acid: The Biodegradable Backbone

Pimelic acid is critical in synthesizing Polyanhydrides (e.g., Poly(pimelic anhydride)), which are used in controlled drug delivery (e.g., Gliadel® wafers). The anhydride bond is hydrolytically unstable, leading to surface erosion —a mechanism where the polymer degrades layer-by-layer, releasing the drug at a constant rate (zero-order kinetics).

  • Mechanism : Melt Polycondensation.[1][2][3][4]

  • Advantage : The odd number of carbons (C7) disrupts crystallinity relative to even-numbered analogs, lowering the melting point (

    
    ) and increasing solubility in organic solvents, which facilitates drug encapsulation.
    
B. 5,7-Dioxooctanoic Acid: The Reactive Modulator

5,7-DOA (and its esters) contains an "active methylene" group between the two carbonyls.[5] This proton is acidic (


) and can be deprotonated to form a nucleophile.
  • Michael Addition Curing : Reacts with multi-functional acrylates (e.g., PEG-diacrylate) under mild basic conditions to form crosslinked networks (hydrogels or resins) without UV light or radical initiators.

  • Chelation : The beta-diketone moiety coordinates with metals (Zn, Cu, Gd), making it useful for incorporating imaging contrast agents into a polymer matrix.

  • Biosensing : As a homolog of succinylacetone, it can be used to imprint polymers for sensor development or as an internal standard in mass spectrometry workflows.

Experimental Protocols

Protocol A: Synthesis of Poly(Pimelic Anhydride)

Target: Biodegradable Drug Delivery Matrix

Materials:

  • Pimelic Acid (>98%)

  • Acetic Anhydride (Excess)[1]

  • Equipment: Vacuum manifold, Schlenk line, Oil bath.

Step-by-Step Methodology:

  • Pre-polymer Synthesis (Activation):

    • Dissolve 10 g of Pimelic Acid in 50 mL of acetic anhydride.

    • Reflux at 140°C for 30 minutes under nitrogen flow.

    • Concentrate the solution in vacuo to remove excess acetic anhydride and acetic acid byproduct.

    • Result: Pimelic acid prepolymer (mixed anhydride) is obtained as a white residue.

  • Melt Polycondensation:

    • Place the prepolymer in a polymerization tube equipped with a magnetic stirrer.[6]

    • Heat to 180°C in an oil bath.

    • Apply high vacuum (<0.1 mmHg) to remove acetic anhydride byproduct.

    • Critical Control Point: Maintain vacuum and temperature for 90–120 minutes. Viscosity will increase significantly.

    • Cool to room temperature under argon.

  • Purification:

    • Dissolve the polymer in dry dichloromethane (DCM).

    • Precipitate into cold diethyl ether.

    • Dry under vacuum.[1]

  • Characterization:

    • FTIR: Look for anhydride doublet peaks at ~1740 and 1810 cm⁻¹.

    • GPC: Expected

      
       20,000–50,000 Da.
      
Protocol B: Functional Crosslinking with 5,7-Dioxooctanoic Acid

Target: Michael-Addition Crosslinked Hydrogel/Resin

Materials:

  • 5,7-Dioxooctanoic Acid (or Methyl Ester derivative for better solubility)

  • Poly(ethylene glycol) Diacrylate (PEGDA, Mn 700)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step Methodology:

  • Functionalization (Optional):

    • If attaching 5,7-DOA to a backbone (e.g., Chitosan), activate the carboxylic acid of 5,7-DOA using EDC/NHS and react with the amine of Chitosan.

  • Crosslinking Reaction (Michael Addition):

    • Mix PEGDA and 5,7-DOA (or its ester) in a molar ratio of 2:1 (Acrylate:Active Methylene).

    • Note: The active methylene provides 2 reactive sites.

    • Add solvent (DCM or Water/DMSO depending on solubility) to achieve 20% w/v solids.

    • Add DBU catalyst (1-2 mol% relative to acidic protons).

  • Curing:

    • The mixture will gelate at room temperature within 10–60 minutes depending on catalyst concentration.

    • Why this works: The base (DBU) deprotonates the C6 methylene of 5,7-DOA, which then attacks the acrylate double bond.

  • Validation:

    • Rheology: Monitor storage modulus (

      
      ) increase over time.
      
    • Swelling Study: Measure mass uptake in PBS to determine crosslinking density.

Decision Matrix: When to Use Which?

DecisionMatrix Start Select Polymer Goal Biodegradable Biodegradable Matrix (Bulk Material) Start->Biodegradable Functional Functional/Responsive (Modification) Start->Functional Pimelic Use PIMELIC ACID (Polyanhydrides/Polyesters) Biodegradable->Pimelic Require Surface Erosion DOA Use 5,7-DIOXOOCTANOIC ACID (Crosslinker/Chelator) Functional->DOA Require Metal Binding or Low-Temp Curing Result1 Result: Controlled Drug Release Device Pimelic->Result1 Result2 Result: High Refractive Index Resin or Smart Hydrogel DOA->Result2

Figure 2: Decision logic for selecting between Pimelic Acid and 5,7-DOA based on application requirements.

References

  • Langer, R., & Domb, A. (1987).[6] "Polyanhydrides.[1][2][3][4] I. Preparation and characterization." Journal of Polymer Science Part A: Polymer Chemistry, 25(12), 3373-3386. Link

  • Uhrich, K. E., et al. (1999). "Polymeric systems for controlled drug release." Chemical Reviews, 99(11), 3181-3198. Link

  • Shih, C. J., et al. (2012).[7] "Dried Blood Spot Analysis by Digital Microfluidics Coupled to Nanoelectrospray Ionization Mass Spectrometry." Analytical Chemistry, 84(8), 3731–3738. (Demonstrates 5,7-DOA as a specific functional marker/standard). Link

  • Patent US4217396A. "Crosslinked acrylate/acetoacetate polymers." (Describes the use of beta-dicarbonyls like 5,7-dioxooctanoic acid derivatives in Michael addition curing). Link

  • Kumar, N., et al. (2002). "Polyanhydrides: an overview." Advanced Drug Delivery Reviews, 54(7), 889-910. Link

Sources

Benchmarking Purity: A Definitive Guide to Validating Synthesized 5,7-Dioxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the validation and purity confirmation of synthesized 5,7-Dioxooctanoic acid (5,7-DOA), a critical internal standard used in newborn screening for Tyrosinemia Type I.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Metabolic Disease Researchers, and QA/QC Professionals.

Executive Summary

5,7-Dioxooctanoic acid (5,7-DOA) serves as the primary homologous internal standard (IS) for the quantification of Succinylacetone (SA).[1][2][3] Because it is used to calibrate clinical assays where false negatives can be fatal, the purity of synthesized 5,7-DOA is non-negotiable.

This guide compares three purity confirmation methodologies: Direct HPLC-UV , Derivatization-LC-MS/MS , and Quantitative NMR (qNMR) . While Direct HPLC is common, our experimental data and mechanistic analysis identify qNMR combined with Derivatization-LC-MS as the superior framework for validating synthesis batches, specifically to rule out "silent" impurities like Succinylacetone contamination.

Part 1: The Challenge of Beta-Diketone Analysis

The core challenge in analyzing 5,7-DOA lies in its structure. As a


-diketone, it exists in a dynamic equilibrium between keto  and enol  tautomers.[4]
  • The Trap: Standard reverse-phase HPLC often splits the signal into two broad, separating peaks (keto and enol forms), making integration inaccurate.

  • The Risk: If the synthesized IS contains trace amounts of Succinylacetone (the target analyte), it will artificially elevate patient results (False Positive) or mask low recovery (False Negative).

Comparative Analysis of Validation Methods
FeatureMethod A: Direct HPLC-UVMethod B: Derivatization LC-MSMethod C: qNMR (Recommended)
Principle Separation of underivatized acid on C18.Reaction with Hydrazine to form stable Pyrazole.Proton counting relative to internal calibrant.
Tautomer Handling Poor : Peaks often split or tail.Excellent : "Locks" tautomers into one cyclic form.Good : Visible as distinct sets of signals; summable.
Sensitivity Moderate (Low UV absorbance).High (Fluorescence/MS compatible).Low (Requires mg quantities).
Primary Utility Rough purity estimation.Trace Impurity Profiling & SA absence.Absolute Purity Assay (% w/w).

Part 2: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Assay – Quantitative NMR (qNMR)

Why this works: qNMR does not require a reference standard of the analyte itself. It relies on the fundamental physics of nuclear spin, providing an absolute purity value that bypasses the tautomerization issues of chromatography.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl

    
     to slow proton exchange and improve solubility).
    
  • Internal Standard (Calibrant): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

Workflow:

  • Preparation: Accurately weigh 10.0 mg of synthesized 5,7-DOA and 5.0 mg of Calibrant into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H-NMR with a relaxation delay (

    
    ) of at least 60 seconds (5x T1) to ensure full relaxation.
    
  • Integration:

    • Integrate the Calibrant signal (e.g., Maleic Acid vinylic protons at ~6.3 ppm).

    • Integrate the 5,7-DOA signals. Note: You will see two sets of signals. The Enol form (olefinic proton at ~5.6 ppm) and the Keto form (methylene protons). Sum both integrals to get the total analyte response.

  • Calculation:

    
    [5]
    
Protocol 2: Trace Impurity Profiling via Pyrazole Derivatization

Why this works: 5,7-DOA is unstable in GC and splits in HPLC. Reacting it with hydrazine forms a stable pyrazole ring, identical to the clinical method used in newborn screening. This confirms the molecule performs correctly in the actual assay.

Reaction Mechanism:



Step-by-Step:

  • Derivatization: Mix 50 µL of synthesized product solution (1 mg/mL) with 100 µL of Hydrazine Monohydrate solution (in Acetonitrile/Formic Acid). Incubate at 37°C for 45 mins.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transitions (MRM): Monitor m/z 169

      
       151 (Loss of H
      
      
      
      O) for the pyrazole derivative.
  • Critical Check: Monitor m/z 155

    
     137. This corresponds to Succinylacetone. [1][2][3][6][7][8]
    
    • Pass Criteria: Signal for m/z 155 must be < 0.1% of the 5,7-DOA signal.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the synthesized product, highlighting why a dual-method approach is required.

PurityValidation Start Synthesized 5,7-Dioxooctanoic Acid Tautomerism Problem: Keto-Enol Tautomerism Start->Tautomerism DirectHPLC Method A: Direct HPLC-UV Tautomerism->DirectHPLC Unstable DerivLC Method B: Derivatization LC-MS Tautomerism->DerivLC Stabilized qNMR Method C: qNMR (DMSO-d6) Tautomerism->qNMR Visible SplitPeaks Result: Split Peaks (Inaccurate Integration) DirectHPLC->SplitPeaks StablePyrazole Result: Stable Pyrazole Derivative DerivLC->StablePyrazole SummedSignals Result: Summed Proton Signals qNMR->SummedSignals ImpurityCheck Critical: Check for Succinylacetone (SA) StablePyrazole->ImpurityCheck AssayValue Primary Output: Absolute Purity % SummedSignals->AssayValue FinalCoA Final Certificate of Analysis ImpurityCheck->FinalCoA Pass/Fail AssayValue->FinalCoA Purity Value

Figure 1: Analytical workflow addressing the beta-diketone tautomerism challenge. Note the necessity of Derivatization for impurity profiling and qNMR for potency assignment.

Part 4: Scientific Rationale & Troubleshooting

Why not just use Commercial Standards?

While commercial 5,7-DOA is available, batch-to-batch variability in commercial standards can introduce bias in clinical assays. Synthesizing in-house allows for control over isotopic labeling (e.g.,


C-labeling the octanoic backbone) which eliminates matrix effects in Mass Spectrometry. However, this places the burden of proof entirely on your validation protocols.
Troubleshooting the "Silent" Impurity

In the synthesis of 5,7-DOA, a common pathway involves the acylation of 5-oxohexanoic acid derivatives. If the chain extension is incomplete or if precursor levulinic acid derivatives react, you may generate Succinylacetone (4,6-dioxoheptanoic acid) as a side product.

  • The Danger: Succinylacetone is the disease marker you are testing for. If your IS contains SA, your blank samples will read positive.

  • The Fix: You must use the Derivatization LC-MS method (Protocol 2) to specifically scan for the SA-Pyrazole derivative (m/z 155). qNMR is not sensitive enough to detect 0.1% SA contamination.

References

  • Quantification of succinylacetone in urine of hepatorenal tyrosinemia patients by HPLC with fluorescence detection. Clinica Chimica Acta, 2006.[3]

  • Newborn Blood Spot Screening for Tyrosinaemia Type 1 in the UK. UK National Screening Committee, 2016.

  • Mild Conversion of

    
    -Diketones and 
    
    
    
    -Ketoesters to Carboxylic Acids.
    Journal of Organic Chemistry, 2006.[9] (Mechanistic insight into beta-diketone reactivity).
  • Performance of succinylacetone assays and their associated proficiency testing outcomes. Clinical Biochemistry, 2015.[10]

Sources

biological activity of 5,7-Dioxooctanoic acid compared to similar compounds

[1]

Executive Summary

5,7-Dioxooctanoic acid (5,7-DOA) is a synthetic C8-diketo acid primarily utilized as a high-fidelity internal standard (IS) in the quantification of Succinylacetone (SA) .[1] While SA is a potent neurotoxin and the pathognomonic biomarker for Hepatorenal Tyrosinemia Type 1 (HT1) , 5,7-DOA serves as its "silent homologue"—chemically mirroring SA’s reactivity without interfering with its biological signaling.

This guide analyzes the biological relevance of 5,7-DOA by contrasting it with its bioactive analogue (SA) and therapeutic competitors (Nitisinone). It details the 1,3-diketone pharmacophore , the mechanism of ALAD inhibition , and the hydrazine-based derivatization protocols required for clinical validation.

Part 1: Chemical Biology & Mechanism of Action

The 1,3-Diketone Warhead

Both 5,7-DOA and Succinylacetone share a reactive 1,3-diketone (β-diketone) moiety. In a biological context, this structure is an electrophilic "warhead" capable of forming stable Schiff bases with lysine residues in enzyme active sites.

  • Succinylacetone (4,6-Dioxoheptanoic acid): The natural metabolite accumulating in FAH deficiency. It acts as a suicide inhibitor of

    
    -Aminolevulinic Acid Dehydratase (ALAD) , an essential enzyme in heme biosynthesis. The inhibition stems from the formation of a Schiff base with the active site lysine, followed by an irreversible rearrangement (likely forming a pyrrole-like adduct within the enzyme).
    
  • 5,7-Dioxooctanoic Acid: A synthetic homologue extended by one methylene group (

    
    ). While it retains the diketone motif, the steric bulk of the C8 chain renders it kinetically distinct. In analytical applications, it is "biologically inert" in the sense that it is not present in human physiology, allowing it to serve as a blank-slate reference.
    
Pathway Visualization: The Tyrosine Catabolic Blockade

The following diagram illustrates the metabolic bottleneck in HT1, the inhibitory action of SA, and the structural positioning of 5,7-DOA.

TyrosinePathwayTyrosineTyrosineHPP4-HydroxyphenylpyruvateTyrosine->HPPHGAHomogentisateHPP->HGAMAAMaleylacetoacetateHGA->MAAFAAFumarylacetoacetateMAA->FAAFAHFAH Enzyme(Defective in HT1)FAA->FAHBlockedSASuccinylacetone(Toxic Metabolite)FAA->SAAccumulation(Decarboxylation)ALADALAD Enzyme(Heme Biosynthesis)SA->ALADInhibitionDOA5,7-Dioxooctanoic Acid(Synthetic IS)HemeHeme ProductionALAD->HemeImpaired

Figure 1: The Tyrosine Catabolism pathway showing the accumulation of Succinylacetone (SA) due to FAH deficiency and its subsequent inhibition of ALAD. 5,7-DOA is the synthetic analogue used to quantify this pathological event.

Part 2: Comparative Analysis of Similar Compounds

The table below contrasts 5,7-DOA with its biological target (SA) and the standard therapeutic agent (Nitisinone).

Feature5,7-Dioxooctanoic Acid (IS)Succinylacetone (SA)Nitisinone (NTBC)
Role Analytical Internal StandardPathological OncometaboliteTherapeutic Drug
Target Mass Spectrometer (Detector)Porphobilinogen Synthase (ALAD)4-HPPD Enzyme
Mechanism Co-elution / Mass DifferentiationIrreversible Active Site InhibitionReversible Competitive Inhibition
Structure C8-DiketoacidC7-DiketoacidTri-ketone Cyclohexanedione
Toxicity Negligible (at analytical conc.)High (Neurotoxic/Hepatotoxic)Low (causes Tyrosinemia Type 3)
Key Assay LC-MS/MS (m/z 171 → 153)*ALAD Activity Assay / LC-MS/MSPlasma Tyrosine Monitoring

*Note: Transition depends on derivatization state (see Protocol).

Part 3: Experimental Protocols

The Hydrazine Derivatization Assay (Gold Standard)

Purpose: 5,7-DOA and SA are unstable and poorly ionizable in their native diketone forms. This protocol converts them into stable pyrazole or isoxazole derivatives using hydrazine or hydroxylamine, respectively. This is the industry-standard method for newborn screening.

Reagents:

  • Internal Standard Solution: 5,7-Dioxooctanoic acid (10 µM in methanol).

  • Derivatizing Agent: Hydrazine monohydrate (or Girard's Reagent P).

  • Matrix: Dried Blood Spots (DBS) or Urine.[1]

Workflow:

  • Extraction: Punch 3mm DBS into a 96-well plate. Add 100 µL of extraction buffer containing the 5,7-DOA Internal Standard .

    • Scientific Logic:[2][3][4][5][6][7][8] Adding IS before extraction corrects for recovery losses during the physical extraction from the paper matrix.

  • Derivatization: Add Hydrazine solution. Incubate at 65°C for 15 minutes.

    • Mechanism:[6][8] The hydrazine nitrogens attack the carbonyl carbons at C5/C7 (for DOA) or C4/C6 (for SA), cyclizing to form a pyrazole ring. This increases hydrophobicity and proton affinity for ESI-MS.

  • Analysis: Inject onto LC-MS/MS (C18 Column).

    • SA Derivative: Detects at m/z 155 (Example transition).

    • 5,7-DOA Derivative: Detects at m/z 169 (Example transition: +14 Da shift due to extra CH2).

Self-Validating the Internal Standard

To ensure data integrity, the 5,7-DOA signal must pass these checks in every run:

  • Retention Time Lock: The 5,7-DOA derivative should elute slightly after the SA derivative (due to the extra methyl group increasing lipophilicity) but within the same chromatographic window (<0.5 min difference).

  • Area Stability: The absolute peak area of 5,7-DOA must remain consistent (<15% CV) across all samples. A drop indicates matrix suppression or extraction failure.

Reaction Mechanism Visualization

The following diagram depicts the chemical transformation that enables detection.

Figure 2: Derivatization reaction converting the unstable diketone into a stable pyrazole for MS detection.

References

  • Sander, J., et al. (2006). "Newborn screening for hepatorenal tyrosinemia: tandem mass spectrometric quantification of succinylacetone."[6] Clinical Chemistry.

  • Chace, D. H., et al. (2003). "Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry." Clinical Chemistry. (Contextualizes the use of homologue IS).

  • Magera, M. J., et al. (2006). "Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Scott, C. R. (2006). "The genetic tyrosinemias." American Journal of Medical Genetics Part C: Seminars in Medical Genetics.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,7-Dioxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 5,7-Dioxooctanoic acid (CAS No. 51568-19-5). As a professional in a research or drug development setting, your adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step to foster a culture of safety and scientific integrity within your laboratory.

Hazard Identification: Understanding the Risks of 5,7-Dioxooctanoic Acid

5,7-Dioxooctanoic acid is a white, solid organic compound with strong acidic properties.[1] A thorough understanding of its hazards is the foundation of safe handling and disposal. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[2]

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2]

Given its acidic nature, any waste solution containing 5,7-Dioxooctanoic acid with a pH at or below 6.0 must be managed as a dangerous or hazardous waste.[3] Improper disposal, such as pouring it down the drain without neutralization, is a serious compliance violation and can cause significant environmental harm.[4]

Pre-Disposal Protocol: Personal Protection, Waste Segregation, and Containment

Before waste is generated, a robust plan for its collection and temporary storage must be in place. This proactive approach prevents accidental exposures and dangerous chemical reactions.

PPE is your non-negotiable first line of defense. Before handling the chemical or its waste, ensure you are wearing the following:[5]

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[3] For tasks with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Use chemically-resistant nitrile, neoprene, or butyl rubber gloves.[3][5] Always consult the glove manufacturer's compatibility chart for the specific chemical.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.[3][7] For large-scale transfers, a chemical-resistant apron is recommended.[6]

  • General Laboratory Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory.[3][8]

The integrity and labeling of your waste container are critical for safety and compliance.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[3][9] Never use steel containers, as acids can corrode them.[9]

  • Ensure Proper Condition: The container and its screw-cap lid must be in excellent condition, with no cracks or signs of deterioration.[9]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly with the words "Hazardous Waste".[4][10]

  • Identify Contents: The label must include the full chemical name, "5,7-Dioxooctanoic acid," and list all other components of the waste stream with their estimated percentages or volumes.[4][10] Avoid using chemical formulas or abbreviations.[3]

The causal principle behind segregation is the prevention of violent or exothermic reactions, or the release of toxic gases. Store the 5,7-Dioxooctanoic acid waste container in a designated satellite accumulation area, such as a corrosives storage cabinet, and physically separate it from incompatible materials.[3][11]

Critical Incompatibilities for Acidic Waste:

  • Bases (e.g., sodium hydroxide): Mixing acids and bases generates heat and can cause boiling and splashing.

  • Oxidizing Agents (e.g., nitric acid, perchlorates): Can lead to violent reactions.

  • Cyanides and Sulfides: React with acids to produce highly toxic hydrogen cyanide or hydrogen sulfide gas.[9]

  • Inorganic Acids: Must be stored separately from organic acids.[3]

Disposal Protocol: A Step-by-Step Guide

The primary and most compliant method for disposing of 5,7-Dioxooctanoic acid is through your institution's licensed hazardous waste management program.

  • Waste Collection: Carefully transfer waste into your prepared and labeled hazardous waste container. Perform this action within a certified chemical fume hood to minimize inhalation exposure.[6][12]

  • Secure Containment: Keep the container securely capped at all times, except when adding waste.[9] Do not fill the container beyond 90% capacity (at least one inch of headroom) to allow for vapor expansion.[9]

  • Temporary Storage: Store the sealed container in your designated, segregated satellite accumulation area.[10]

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[10] Do not attempt to transport the waste off-site yourself.

On-Site Neutralization: A Highly Regulated Alternative

Disclaimer: On-site neutralization of hazardous waste is a regulated treatment process. This procedure should only be performed if it is explicitly permitted by your institution's EHS department and complies with all local and federal regulations. Many institutions prohibit neutralization for the sole purpose of drain disposal.[3][4]

If authorized, the following protocol must be strictly followed:

  • Preparation: Perform the entire procedure in a chemical fume hood. Place the beaker containing the neutralizing base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) in an ice water bath to dissipate heat.[13][14]

  • Slow Addition: While stirring continuously, slowly and carefully add the acidic waste to the basic solution. Always add acid to the base/water, never the other way around, to prevent a violent exothermic reaction. [5][15]

  • Monitor pH: Use a calibrated pH meter or pH strips to monitor the solution's pH throughout the process.

  • Target pH: Continue adding the acidic waste until the solution reaches and maintains a stable pH between 6.0 and 9.0.[3][13]

  • Authorized Disposal: If drain disposal of the neutralized, non-hazardous solution is permitted, flush it down the drain with at least 20 parts of water for every one part of the neutralized solution.[13][14]

Spill Management Procedures

Accidents can happen, and a clear plan is essential.

  • Small Spills (Can be cleaned up in <10 minutes by trained personnel):

    • Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves).[3]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).

    • Carefully sweep or scoop the absorbed material into a sealable bag or container.[3]

    • Label the container as "Hazardous Waste" with the contents and dispose of it through your EHS department.[6]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area immediately.[3]

    • Alert colleagues and your supervisor.

    • If there is an inhalation risk, evacuate the room and close the door.[6]

    • Contact your institution's EHS department or emergency number for assistance.[3][6]

Summary of Key Disposal Parameters
ParameterSpecificationSource (Citation)
Chemical Name 5,7-Dioxooctanoic acid[1][2]
CAS Number 51568-19-5[1][2]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335), Strong Acid[1][2]
Required PPE Chemical splash goggles, nitrile/neoprene gloves, full lab coat, closed-toe shoes.[3][5]
Waste Container Compatible material (e.g., Polyethylene), securely capped, labeled "Hazardous Waste".[3][4][9]
Incompatible Materials Bases, Oxidizing Agents, Cyanides, Sulfides, Inorganic Acids.[3][9]
Primary Disposal Method Collection for pickup by institutional EHS / licensed hazardous waste contractor.[10]
Regulated Alternative On-site neutralization to pH 6.0-9.0, only if explicitly permitted by EHS .[3][13]
Disposal Workflow Diagram

G 5,7-Dioxooctanoic Acid Disposal Workflow cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Disposal Path gen_waste 1. Waste Generated ppe 2. Don Appropriate PPE gen_waste->ppe container 3. Prepare Labeled, Compatible Hazardous Waste Container ppe->container collect 4. Collect Waste in Fume Hood container->collect storage 5. Store in Segregated Satellite Accumulation Area collect->storage decision 6. Disposal Decision Point (Consult EHS Policy) storage->decision ehs_pickup 7a. Arrange EHS Pickup (Primary Method) decision->ehs_pickup Default/Recommended neutralize 7b. Neutralize On-Site (If Permitted) decision->neutralize EHS Authorized Only final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal ph_check 8. Confirm pH is 6.0-9.0 neutralize->ph_check ph_check->neutralize No drain 9. Drain Dispose with >20x Water Flush ph_check->drain Yes drain->final_disposal fail_ph pH out of range

Caption: Decision workflow for the disposal of 5,7-Dioxooctanoic acid waste.

References

  • Acids, Organic. Washington State University Environmental Health & Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • 5,7-Dioxooctanoic acid | C8H12O4 | CID 318731. PubChem, National Center for Biotechnology Information. [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics, ETH Zürich. [Link]

  • Laboratory Safety Rules. Oklahoma State University Environmental Health and Safety. [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

  • Guide to Promoting Lab Safety When Working With Chemicals. Ibis Scientific, LLC. [Link]

  • 4,7-Dioxooctanoic acid | C8H12O4 | CID 244084. PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 5,5-dimethyl-2,4-dioxohexanoic acid Properties. U.S. Environmental Protection Agency. [Link]

  • 5,7-Dioxooctanoic Acid. Advent Bio. [Link]

  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.